Semicochliodinol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,5-dihydroxy-3-(1H-indol-3-yl)-6-[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-14(2)7-8-15-9-10-21-17(11-15)19(13-29-21)23-26(32)24(30)22(25(31)27(23)33)18-12-28-20-6-4-3-5-16(18)20/h3-7,9-13,28-30,33H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQAJERZSLDENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Semicochliodinol from Chrysosporium merdarium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semicochliodinol, a bis-indolylquinone derivative isolated from the fungus Chrysosporium merdarium, has demonstrated significant biological activity as an inhibitor of both HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Introduction
The quest for novel bioactive compounds from microbial sources has led to the exploration of diverse and unique environments. The fungus Chrysosporium merdarium has emerged as a producer of secondary metabolites with therapeutic potential. Among these, this compound A and B have been identified as potent inhibitors of critical enzymes involved in viral replication and cancer progression, namely HIV-1 protease and EGF-R protein tyrosine kinase. This whitepaper serves as a technical guide to the foundational research surrounding the discovery of these promising compounds.
Data Presentation
The following tables summarize the key quantitative data associated with the biological activity of this compound A and B.
Table 1: Inhibitory Activity of this compound A and B
| Compound | Target | IC₅₀ |
| This compound A | HIV-1 Protease | As low as 0.17 µM[1] |
| This compound B | HIV-1 Protease | As low as 0.17 µM[1] |
| This compound A | EGF-R Protein Tyrosine Kinase | 15 - 60 µM[1] |
| This compound B | EGF-R Protein Tyrosine Kinase | 15 - 60 µM[1] |
Experimental Protocols
Fungal Fermentation and Isolation of this compound
While the specific media composition and fermentation parameters for the production of this compound by Chrysosporium merdarium strain P-5656 are detailed in the primary literature, a general workflow for the isolation of fungal metabolites is presented below. This process typically involves cultivation of the fungus on a suitable nutrient medium, followed by extraction of the culture broth and mycelium, and subsequent chromatographic purification.
HIV-1 Protease Inhibition Assay
The inhibitory activity of this compound against HIV-1 protease is a key finding. A typical fluorometric assay to determine this activity involves the following steps.
EGF-R Protein Tyrosine Kinase Inhibition Assay
The inhibition of EGF-R protein tyrosine kinase by this compound suggests its potential as an anticancer agent. The assay to determine this activity typically follows the workflow outlined below.
Signaling Pathway
This compound's inhibition of EGF-R protein tyrosine kinase interferes with a critical signaling pathway implicated in cancer cell proliferation and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGF-R initiates a cascade of downstream signaling events.
Conclusion
The discovery of this compound from Chrysosporium merdarium represents a significant contribution to the field of natural product chemistry and drug discovery. Its dual inhibitory action against HIV-1 protease and EGF-R protein tyrosine kinase highlights its potential as a lead compound for the development of novel antiviral and anticancer therapies. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this promising fungal metabolite.
References
Unveiling the Fungal Origins of Semicochliodinol A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semicochliodinol A and B, two notable bisindole alkaloids, have garnered significant interest within the scientific community for their potent inhibitory activities against key therapeutic targets, including HIV-1 protease and Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. This technical guide provides an in-depth exploration of the biological origins of these compounds, detailing their isolation from the fungus Chrysosporium merdarium. It encompasses a comprehensive overview of the experimental protocols for their extraction, purification, and structural elucidation, supported by quantitative data and spectroscopic analysis. Furthermore, this guide delves into the mechanistic insights of their biological activities through diagrammatic representations of their interactions with their respective enzymatic targets, offering valuable information for researchers in natural product chemistry, mycology, and drug discovery.
Biological Source
The primary and exclusive biological source identified for the production of this compound A and B is the filamentous fungus, Chrysosporium merdarium.[1] This fungus has been the focus of studies aimed at discovering novel bioactive secondary metabolites. The production of this compound A and B is achieved through the fermentation of C. merdarium in a suitable culture medium, from which the compounds are subsequently extracted and purified. While specific quantitative yields of this compound A and B from Chrysosporium merdarium cultures are not extensively reported in publicly available literature, related studies on the fermentation of similar fungi for the production of bis-indolylquinones have reported yields in the range of 1.11 mg/L to 106.3 mg/L for analogous compounds.[2]
Experimental Protocols
The isolation and purification of this compound A and B from Chrysosporium merdarium involve a multi-step process encompassing fungal cultivation, extraction of metabolites, and chromatographic separation. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.
Fungal Cultivation
Chrysosporium merdarium can be cultivated on a solid rice medium to promote the production of secondary metabolites.
-
Medium Preparation: Autoclave 100 g of rice with 100 mL of purified water in a 500 mL Erlenmeyer flask at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized rice medium with a pure culture of Chrysosporium merdarium.
-
Incubation: Incubate the flasks at room temperature for 4 weeks in a static condition to allow for fungal growth and metabolite production.
Extraction of this compound A and B
Following the incubation period, the fungal biomass and the rice medium are subjected to solvent extraction to isolate the crude mixture of metabolites.
-
Initial Extraction: The entire content of the fermentation flask is macerated and exhaustively extracted with methanol (B129727) (3 x 200 mL).
-
Secondary Extraction: The remaining solid residue is then further extracted with ethyl acetate (B1210297) (2 x 200 mL) to ensure the complete recovery of compounds with varying polarities.
-
Concentration: The methanol and ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound A and B
The crude extract is a complex mixture of various fungal metabolites. A combination of chromatographic techniques is employed for the purification of this compound A and B.
-
Flash Chromatography: The crude extract is redissolved in a minimal amount of methanol and subjected to reverse-phase flash chromatography on a C18 column. A step-wise gradient of water and methanol is used as the mobile phase to fractionate the extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest, as identified by preliminary analysis (e.g., thin-layer chromatography or analytical HPLC), are pooled and further purified using preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a water/acetonitrile or water/methanol gradient as the mobile phase. The elution is monitored by a UV detector, and fractions corresponding to the peaks of this compound A and B are collected.
Structural Elucidation
The definitive identification of this compound A and B is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure of the isolated compounds. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compounds, confirming their molecular formulas.
Quantitative Data
| Compound | Target | IC50 (µM) |
| This compound A & B (mixture/individual) | HIV-1 Protease | as low as 0.17 |
| This compound A & B (mixture/individual) | EGF-R Protein Tyrosine Kinase | 15 to 60 |
Table 1: Inhibitory activities of this compound A and B.[1]
Spectroscopic Data
The structural elucidation of this compound A and B is reliant on their unique spectroscopic signatures. Although a complete, assigned NMR dataset for both compounds is not available in the provided search results, the following represents a general expectation for the types of signals observed for such bisindole alkaloids.
This compound A & B (General Expected Data)
| Spectroscopy | Expected Observations |
| 1H NMR | Signals in the aromatic region (indole rings), signals for olefinic protons, signals for methyl groups, and signals for hydroxyl protons. |
| 13C NMR | Resonances for carbonyl carbons (quinone), aromatic carbons (indole), sp2 carbons of the prenyl group, and aliphatic carbons. |
| HRMS | A precise mass-to-charge ratio that corresponds to the elemental composition of each isomer. |
Signaling Pathways and Experimental Workflows
The biological activity of this compound A and B stems from their ability to inhibit critical enzymes involved in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the proposed inhibitory mechanisms and a general workflow for their isolation.
Caption: Inhibition of HIV-1 Protease by this compound A/B.
References
- 1. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering for the biosynthesis of bis-indolylquinone terrequinone A in Escherichia coli from L-tryptophan and prenol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Producers of Bis-Indolylquinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-indolylquinone compounds are a class of natural products characterized by a quinone core flanked by two indole (B1671886) moieties. These metabolites, derived from the amino acid L-tryptophan, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antitumor, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the natural producers of bis-indolylquinones, their biosynthesis, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and medicinal chemistry.
Natural Producers of Bis-Indolylquinone Compounds
Fungi are the most prolific known producers of bis-indolylquinone compounds, with the genus Aspergillus being a particularly rich source. Marine environments have also proven to be a fertile ground for the discovery of novel bis-indolylquinone-producing microorganisms.
Table 1: Prominent Natural Producers of Bis-Indolylquinone Compounds
| Producing Organism | Compound(s) | Source/Environment |
| Aspergillus terreus | Terrequinone A | Soil |
| Aspergillus sp. SCSIO 41018 | Asterriquinones I-K | Marine Sponge-associated Fungus |
| Aspergillus sp. (general) | Asterriquinones | Various (Soil, Marine) |
| Penicillium sp. | Bis-indolylquinones | Marine-derived Fungus |
| Humicola sp. | Asterriquinones | Soil |
| Botryotrichum sp. | Asterriquinones | Soil |
| Streptomyces sp. | Bisindole alkaloids | Marine (Deep-sea derived) |
Quantitative Production of Bis-Indolylquinones
Quantitative data on the production of bis-indolylquinones from their natural sources is often limited in publicly available literature. However, the production of Terrequinone A has been quantified in both its native producer and in a genetically engineered host.
Table 2: Quantitative Production of Terrequinone A
| Production System | Compound | Yield | Reference |
| Aspergillus terreus (Wild Type) | Terrequinone A | 1.11 mg/L | [1] |
| Engineered Escherichia coli | Terrequinone A | up to 20.1 mg/L | [2] |
Note: Yields of other bis-indolylquinones, such as asterriquinones from Aspergillus sp. SCSIO 41018, are not widely reported in the literature.
Biosynthesis of Terrequinone A
The biosynthetic pathway of terrequinone A is the best-characterized among the bis-indolylquinones and proceeds through a series of enzymatic reactions encoded by the tdi gene cluster (tdiA-tdiE) in Aspergillus nidulans.[3] The pathway begins with the precursor L-tryptophan and involves dimerization and two prenylation steps.
Caption: Biosynthetic pathway of Terrequinone A.
Experimental Protocols
Cultivation of Producing Microorganism (Aspergillus terreus)
This protocol describes the general conditions for cultivating Aspergillus terreus for the production of secondary metabolites.
-
Media: A variety of solid and liquid media can be used. For initial cultivation and sporulation, Potato Dextrose Agar (PDA) is common. For submerged fermentation to produce secondary metabolites, media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth can be used. Media composition can be optimized for pigment and secondary metabolite production, with factors like pH, temperature, carbon and nitrogen sources, and mineral salts being critical.
-
Inoculation: A spore suspension is typically prepared from a mature culture on solid media. Liquid cultures are then inoculated with this suspension.
-
Fermentation Conditions: Fermentation is carried out in shake flasks or bioreactors. Typical conditions for Aspergillus terreus are a temperature of 25-30°C with shaking at 150-200 rpm for several days to weeks. The optimal fermentation time for terrequinone A production in A. terreus has been reported to be 28 days.[1]
-
Extraction: After incubation, the culture broth is separated from the mycelia by filtration. Both the filtrate and the mycelia are typically extracted with an organic solvent such as ethyl acetate (B1210297) to recover the produced compounds.
Isolation and Purification of Bis-Indolylquinones
This protocol outlines a general procedure for the isolation and purification of bis-indolylquinone compounds from a crude extract.
-
Crude Extract Preparation: The organic solvent from the extraction step is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest.
-
Column Chromatography: Initial fractionation is often performed using column chromatography on silica (B1680970) gel or other stationary phases, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by semi-preparative or preparative HPLC, often using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, sometimes with the addition of an acid like trifluoroacetic acid (TFA).[1]
-
-
Purity Assessment: The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The chemical structure of the purified bis-indolylquinones is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the detailed connectivity and stereochemistry of the molecule.
Experimental Workflows
General Workflow for Bio-guided Discovery of Bis-Indolylquinones
This workflow illustrates the typical steps involved in the discovery of new bioactive bis-indolylquinone compounds from natural sources.
References
An In-depth Technical Guide on the Mechanism of Action of Semicochliodinol on HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of Semicochliodinol, a natural product isolated from the fungus Chrysosporium merdarium, as an inhibitor of HIV-1 protease. Due to the limited publicly available data specifically on this compound, this document synthesizes the existing information with the broader context of related benzoquinone inhibitors and the well-established principles of HIV-1 protease inhibition. The guide covers the proposed molecular interactions, available quantitative inhibitory data, a representative experimental protocol for assessing HIV-1 protease inhibition, and visual diagrams illustrating the mechanism of action and experimental workflow. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and related compounds in the context of anti-retroviral drug discovery.
Introduction to HIV-1 Protease as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the assembly of infectious virions. As such, HIV-1 protease is a well-established and highly successful target for antiretroviral therapy. Inhibitors of this enzyme, known as protease inhibitors (PIs), are a cornerstone of highly active antiretroviral therapy (HAART). These inhibitors are typically competitive, binding to the active site of the enzyme and preventing it from processing its natural substrates.
This compound A and B are bisalkylated 2,5-dihydroxybenzoquinones that have been identified as inhibitors of HIV-1 protease[1]. These natural products belong to the broader class of asterriquinones and represent a potential scaffold for the development of novel antiretroviral agents.
Molecular Mechanism of Action of this compound
Based on molecular modeling studies of closely related compounds, the inhibitory action of this compound against HIV-1 protease is proposed to be a competitive mechanism involving direct interaction with the enzyme's active site[1].
The HIV-1 protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site. The proposed binding mode of this compound and its analogues involves key interactions with this catalytic dyad and the surrounding substrate-binding pockets[1]:
-
Dihydroxybenzoquinone Moiety: The 2,5-dihydroxybenzoquinone core of the molecule is predicted to form hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the HIV-1 protease. This interaction is crucial for anchoring the inhibitor within the catalytic center.
-
Indole (B1671886) Moieties: The indole portions of the this compound structure are thought to occupy the P2 and P2' substrate-binding pockets of the protease. These pockets are hydrophobic in nature, and the indole rings likely engage in favorable van der Waals interactions with the amino acid residues lining these pockets.
This dual interaction—hydrogen bonding with the catalytic dyad and hydrophobic interactions within the substrate-binding pockets—is characteristic of many competitive inhibitors of HIV-1 protease and is believed to be the basis for the inhibitory activity of this compound.
Quantitative Data
The available quantitative data on the inhibitory activity of this compound against HIV-1 protease is limited to the half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (µM) | Source |
| This compound* | HIV-1 Protease | 0.17 | [1] |
Note: The original publication refers to "metabolites" having an IC50 value as low as 0.17 µM, which includes this compound A and B, as well as other related compounds.
Experimental Protocols
While the specific experimental protocol used to determine the IC50 value for this compound is not detailed in the available literature, a general protocol for a fluorogenic HIV-1 protease inhibition assay using a Förster Resonance Energy Transfer (FRET) substrate is provided below as a representative method.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based fluorogenic substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing NaCl and a reducing agent like DTT)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Saquinavir, Ritonavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Prepare working solutions of the HIV-1 protease and the FRET substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or DMSO for the no-inhibitor control)
-
HIV-1 Protease solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair over a specified time period (e.g., 60 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of increase in fluorescence) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizations
Proposed Mechanism of Action
Caption: Binding of this compound to the HIV-1 protease active site.
Experimental Workflow for HIV-1 Protease Inhibition Assay
Caption: A typical workflow for an in vitro HIV-1 protease inhibition assay.
Conclusion
This compound A and B represent a promising class of natural product inhibitors of HIV-1 protease. The proposed mechanism of action, involving key interactions with the catalytic aspartates and hydrophobic pockets of the active site, is consistent with that of other successful protease inhibitors. While the currently available data is limited, the potent IC50 value suggests that this compound and its analogues are valuable lead compounds for further investigation. Future research should focus on detailed kinetic studies to determine the mode of inhibition, elucidation of the precise binding interactions through co-crystallization with HIV-1 protease, and structure-activity relationship studies to optimize the inhibitory potency and pharmacokinetic properties of this class of compounds. This technical guide serves as a starting point for researchers aiming to explore the potential of this compound and related benzoquinones in the ongoing effort to develop new and effective antiretroviral therapies.
References
Semicochliodinol as an EGF-R Protein Tyrosine Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Semicochliodinol as a potential inhibitor of the Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. This document synthesizes the available scientific information, including quantitative inhibitory data and representative experimental protocols, to serve as a resource for researchers in oncology and drug discovery.
Introduction to this compound and EGFR Inhibition
This compound A and B are natural products isolated from the fungus Chrysosporium merdarium. These compounds belong to the bis-indolylquinone class of secondary metabolites. Research has identified them as inhibitors of the Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase, a key target in cancer therapy.[1]
The EGF-R is a transmembrane receptor that, upon binding to its ligands (such as Epidermal Growth Factor), activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many types of cancer, making EGFR inhibitors a critical class of anti-cancer drugs.
This compound A and B have been reported to inhibit the enzymatic activity of the EGF-R protein tyrosine kinase, suggesting their potential as lead compounds for the development of novel anticancer agents.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound A and B against EGF-R protein tyrosine kinase has been evaluated, with reported half-maximal inhibitory concentrations (IC50) in the micromolar range. The available data is summarized in the table below.
| Compound | Target Enzyme | IC50 Range (µM) | Source |
| This compound A and B | Epidermal Growth Factor Receptor (EGF-R) Protein Tyrosine Kinase | 15 - 60 | [1] |
Note: The specific IC50 values for this compound A and B individually are not detailed in the available abstracts. The provided range represents the overall inhibitory activity of these metabolites as reported in the primary literature.
Mechanism of Action and Signaling Pathway
This compound, as an inhibitor of the EGF-R protein tyrosine kinase, is presumed to interfere with the ATP-binding site of the enzyme's catalytic domain. This action prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules. The interruption of these signals can lead to the inhibition of cancer cell growth and proliferation.
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific protocol used for the initial determination of this compound's activity is not publicly available in full detail, a representative in vitro EGF-R protein tyrosine kinase assay protocol is provided below. This protocol is based on established methodologies for evaluating EGFR inhibitors.
In Vitro EGF-R Tyrosine Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of recombinant human EGF-R protein tyrosine kinase.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well white opaque microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare similar dilutions for the positive control inhibitor.
-
-
Reaction Setup:
-
Add 5 µL of the diluted this compound, positive control, or vehicle (DMSO in kinase assay buffer for no-inhibition control) to the wells of the microplate.
-
Prepare a master mix containing the EGFR enzyme and the kinase substrate in the kinase assay buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of ATP for EGFR.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Following the incubation, add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibition control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: General workflow for an in vitro luminescent kinase assay.
Logical Relationship of this compound as an EGFR Inhibitor
The following diagram illustrates the logical flow from the biological context to the experimental validation of this compound as an EGFR inhibitor.
Caption: Logical flow from cancer biology to the validation of this compound.
Conclusion
This compound A and B represent a class of natural products with demonstrated inhibitory activity against EGF-R protein tyrosine kinase. With IC50 values in the low micromolar range, they serve as interesting lead compounds for further investigation and optimization in the development of novel anti-cancer therapeutics. The provided methodologies and diagrams offer a framework for researchers to build upon in their exploration of this compound and related compounds as EGFR inhibitors. Further studies are warranted to elucidate the precise mechanism of binding, determine the specific IC50 values for each analogue, and evaluate their efficacy and selectivity in cellular and in vivo models.
References
The Structure-Activity Relationship of Semicochliodinol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicochliodinol A and B are bis-indolylquinone natural products isolated from the fungus Chrysosporium merdarium. These compounds, along with related analogues such as didemethylasterriquinone D and isocochliodinol, have garnered significant interest in the scientific community due to their inhibitory activity against two critical therapeutic targets: HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. Understanding the structure-activity relationship (SAR) of these analogues is paramount for the rational design and development of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the SAR of this compound analogues, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways.
Data Presentation: Inhibitory Activity of this compound Analogues
The inhibitory activities of this compound A, this compound B, and related naturally occurring analogues were evaluated against HIV-1 protease and EGF-R protein tyrosine kinase. The quantitative data, presented as IC50 values, are summarized in the table below for clear comparison.
| Compound | Structure | HIV-1 Protease IC50 (µM)[1] | EGF-R Protein Tyrosine Kinase IC50 (µM)[1] |
| This compound A | 0.17[1] | 15[1] | |
| This compound B | - | 60[1] | |
| Didemethylasterriquinone D | - | - | |
| Isocochliodinol | - | - |
Note: Specific IC50 values for Didemethylasterriquinone D and Isocochliodinol were not explicitly provided in the primary reference, though they were identified as inhibitors.
Structure-Activity Relationship Analysis
The available data, although limited to a few natural analogues, provides initial insights into the structure-activity relationship of this class of compounds.
-
HIV-1 Protease Inhibition: this compound A is a potent inhibitor of HIV-1 protease with a sub-micromolar IC50 value. Molecular modeling studies suggest that the dihydroxybenzoquinone moiety is crucial for activity, forming hydrogen bonds with the catalytic aspartic acid residues (Asp25/Asp25') in the active site of the protease. The indole (B1671886) portions of the molecule are proposed to occupy the P2 and P2' pockets of the enzyme, contributing to binding affinity. The difference in activity between analogues likely arises from variations in the substituents on the indole rings and their interactions within these pockets.
-
EGF-R Protein Tyrosine Kinase Inhibition: Both this compound A and B demonstrate inhibitory activity against EGF-R, with this compound A being four times more potent. This suggests that the specific arrangement and nature of the prenyl and other substituents on the indole moieties play a significant role in the interaction with the kinase domain of EGFR. Further studies with a broader range of synthetic analogues are necessary to delineate the precise structural requirements for potent and selective EGFR inhibition.
Experimental Protocols
While the exact experimental protocols from the primary study by Fredenhagen et al. could not be obtained, this section provides detailed, representative methodologies for the key assays used to evaluate the biological activity of this compound analogues.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is a common method for screening HIV-1 protease inhibitors.
Principle: The assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a known cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (this compound analogues) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions to the respective wells. Include wells with buffer and DMSO as negative and vehicle controls, respectively.
-
Add a solution of recombinant HIV-1 protease to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
EGF-R Protein Tyrosine Kinase Inhibition Assay (Luminescent)
This assay is widely used to determine the inhibitory potential of compounds against EGFR kinase activity.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogues) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions to the respective wells. Include wells with buffer and DMSO as negative and vehicle controls.
-
Add a solution of the recombinant EGFR kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context of the targets of this compound analogues and the experimental logic, the following diagrams were generated using Graphviz.
HIV-1 Replication Cycle and the Role of HIV-1 Protease
Caption: Role of HIV-1 Protease in the viral replication cycle and its inhibition.
EGFR Signaling Pathway in Cancer
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening and characterizing this compound analogues.
Conclusion and Future Directions
This compound analogues represent a promising class of natural products with dual inhibitory activity against HIV-1 protease and EGF-R protein tyrosine kinase. The preliminary SAR data highlights the importance of the bis-indolylquinone scaffold for these activities. To further advance the development of these compounds as potential therapeutic agents, several key areas of research should be prioritized:
-
Synthesis of a Diverse Analogue Library: A systematic synthetic effort is needed to generate a wide range of this compound analogues with modifications at various positions of the indole rings and the quinone core. This will enable a more comprehensive SAR study.
-
Elucidation of Binding Modes: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the inhibitors in complex with their target enzymes will provide detailed insights into the molecular interactions and guide the design of more potent and selective compounds.
-
In-depth Biological Characterization: Future studies should include evaluation of the analogues in cell-based assays to assess their antiviral efficacy and anti-proliferative activity in relevant cancer cell lines. Furthermore, selectivity profiling against other proteases and kinases is crucial to determine their therapeutic window.
By pursuing these research directions, the full therapeutic potential of this compound analogues can be explored, potentially leading to the development of novel drugs for the treatment of HIV/AIDS and cancer.
References
An In-depth Technical Guide to the Physicochemical Properties of Semicochliodinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicochliodinol, a naturally occurring bisindole alkaloid, has garnered significant interest within the scientific community due to its notable biological activities. Isolated from the fungus Chrysosporium merdarium, this compound exists as at least two known variants, this compound A and this compound B.[1] Both congeners have demonstrated potent inhibitory effects against key therapeutic targets, namely HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its targeted signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₂N₂O₄ | PubChem CID: 474303 |
| Molecular Weight | 438.5 g/mol | PubChem CID: 474303 |
| Appearance | Not explicitly reported | - |
| Melting Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
| 1H NMR Data | Complete assignment reported, but specific shifts not publicly available. | [1] |
| 13C NMR Data | Complete assignment reported, but specific shifts not publicly available. | [1] |
Experimental Protocols
Isolation of this compound A and B from Chrysosporium merdarium
A general protocol for the isolation of secondary metabolites from Chrysosporium merdarium involves fungal cultivation followed by solvent extraction and chromatographic purification. While the specific protocol for this compound A and B is detailed in the primary literature[1], a representative methodology based on the isolation of other compounds from the same fungal genus is outlined below.
1. Fungal Cultivation:
-
Chrysosporium merdarium is cultured on a solid rice medium.
-
The fungus is incubated at room temperature for a period of 4 weeks to allow for sufficient growth and production of secondary metabolites.[2]
2. Extraction:
-
The fungal culture is exhaustively extracted with organic solvents such as methanol (B129727) and ethyl acetate (B1210297).[2]
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to column chromatography for separation of its components.
-
A variety of stationary phases can be employed, including silica (B1680970) gel and reverse-phase C18 material.
-
Fractions are eluted using a gradient of solvents with increasing polarity.
-
Further purification of fractions containing the compounds of interest is achieved using High-Performance Liquid Chromatography (HPLC).
HIV-1 Protease Inhibition Assay
The inhibitory activity of this compound against HIV-1 protease can be determined using a fluorometric assay. This assay measures the cleavage of a synthetic peptide substrate by the enzyme.
1. Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7)
-
Test compounds (this compound A and B) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
The reaction is initiated by adding the HIV-1 protease to wells of a microplate containing the assay buffer and the test compound at various concentrations.
-
The fluorogenic substrate is then added to start the enzymatic reaction.
-
The fluorescence intensity is measured over time at an appropriate excitation and emission wavelength.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
EGF-R Protein Tyrosine Kinase Inhibition Assay
The inhibitory effect of this compound on EGF-R protein tyrosine kinase activity can be assessed using a colorimetric ELISA-based assay.
1. Reagents and Materials:
-
Recombinant human EGF-R
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., sulfuric acid)
-
96-well microplates coated with the substrate
-
Microplate reader
2. Assay Procedure:
-
The substrate-coated microplate wells are incubated with the EGF-R enzyme in the presence of varying concentrations of the test compound (this compound).
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the wells are washed to remove non-phosphorylated components.
-
The HRP-conjugated anti-phosphotyrosine antibody is added to the wells and incubated to allow binding to the phosphorylated substrate.
-
After another washing step, the TMB substrate is added, and the color development is allowed to proceed.
-
The reaction is stopped by the addition of the stop solution.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The IC₅₀ value is calculated by determining the concentration of the inhibitor that results in a 50% reduction in the absorbance signal.
Signaling Pathway Visualizations
Inhibition of HIV-1 Protease
This compound acts as a competitive inhibitor of HIV-1 protease, an enzyme crucial for the maturation of the HIV virion. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thus halting the viral life cycle.
Caption: Inhibition of HIV-1 Protease by this compound.
Inhibition of EGFR Signaling Pathway
This compound inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.
Caption: Inhibition of the EGFR Signaling Pathway.
Conclusion
This compound A and B represent promising lead compounds for the development of novel therapeutics targeting HIV and cancer. This guide has summarized the currently available physicochemical data and provided a framework for the experimental protocols required for their further investigation. The visualization of their inhibitory mechanisms on HIV-1 protease and the EGFR signaling pathway offers a clear understanding of their mode of action at a molecular level. Further research to fully characterize the physicochemical properties of this compound A and to explore the structure-activity relationships of both congeners is warranted to unlock their full therapeutic potential.
References
The Converging Paths of Fungal Metabolites: A Technical Guide to Semicochliodinol and the Asterriquinone Family
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Semicochliodinol and the broader family of asterriquinones represent a compelling class of fungal secondary metabolites with significant therapeutic potential. Characterized by a core bis-indolyl-dihydroxybenzoquinone structure, these compounds, primarily isolated from Aspergillus and Chrysosporium species, exhibit a range of biological activities, including antitumor, antiretroviral, and enzyme-inhibitory effects. This technical guide provides an in-depth analysis of the chemical relationship, biosynthetic pathways, and mechanisms of action of this compound and asterriquinones. Detailed experimental protocols for their isolation, synthesis, and biological evaluation are presented, alongside a comprehensive summary of their quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these promising natural products in the context of drug discovery and development.
Introduction
Fungal secondary metabolites have long been a fertile source of novel bioactive compounds. Among these, the bis-indolylquinones, notably this compound and the asterriquinones, have garnered substantial interest due to their intricate chemical architectures and potent biological activities.[1][2] Asterriquinones, first isolated from Aspergillus terreus, are characterized by a symmetrical or asymmetrical di-indolyl-dihydroxybenzoquinone core, often adorned with prenyl groups.[1][3] this compound, produced by Chrysosporium merdarium, shares this core structure but with a specific prenylation pattern that distinguishes it from many known asterriquinones.[4][5] Their shared biosynthetic origin from L-tryptophan underscores a close biochemical relationship, yet subtle structural variations lead to distinct biological activities, ranging from potent antitumor effects to specific enzyme inhibition.[2][6] This guide aims to provide a comprehensive technical overview of these compounds, focusing on their chemical relationship, biosynthesis, and therapeutic potential.
Chemical Structures and Relationship
The core chemical scaffold of both this compound and asterriquinones is a 2,5-dihydroxy-1,4-benzoquinone (B104904) ring substituted with two indole (B1671886) moieties at positions 3 and 6.[3][4] The variations within the asterriquinone (B1663379) family, and the distinction of this compound, arise from the pattern of prenylation and methylation on the indole rings and the benzoquinone core.
This compound B , for instance, is a bisindole alkaloid with a prenyl group at position 6 of one of the indole rings.[4] In contrast, the broader asterriquinone class includes compounds with varying numbers and positions of prenyl groups on the indole nitrogens or carbons.[7][8] Asterriquinone D, for example, is a dimethoxy-substituted bis-indolylquinone without prenyl groups.[9]
The structural relationship between these compounds can be visualized as a branching biosynthetic pathway originating from a common precursor.
Caption: Biosynthetic relationship of this compound and Asterriquinones.
Biosynthesis
The biosynthesis of both this compound and asterriquinones originates from the amino acid L-tryptophan.[2][6] The initial step involves the transamination of L-tryptophan to form indolepyruvic acid.[6] Two molecules of indolepyruvic acid then undergo a dimerization reaction to form the core bis-indolylquinone structure, a key intermediate known as didemethylasterriquinone D (DDAQ D).[6][10] From this central precursor, the pathways diverge to generate the structural diversity observed in this class of compounds through subsequent enzymatic modifications, primarily prenylation and methylation.[10]
In the biosynthesis of many asterriquinones, prenyltransferases catalyze the addition of one or more prenyl groups to the indole rings, while methyltransferases can modify the hydroxyl groups on the quinone core.[10] The biosynthesis of this compound B is believed to follow a similar pathway, diverging from DDAQ D through a specific prenylation event.[2]
Caption: Generalized biosynthetic pathway of this compound and Asterriquinones.
Biological Activities and Mechanisms of Action
Antitumor Activity of Asterriquinones
Asterriquinones have demonstrated significant antitumor activity against various cancer cell lines.[7] Their mechanism of action is multifaceted and primarily involves the induction of oxidative stress and the subsequent activation of apoptotic pathways.
-
Induction of Reactive Oxygen Species (ROS): The quinone moiety of asterriquinones can undergo redox cycling, leading to the generation of ROS within cancer cells.[3] This increase in oxidative stress disrupts cellular homeostasis and triggers downstream signaling cascades.
-
Activation of JNK Signaling Pathway: Elevated ROS levels activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates MKK4/7, leading to the activation of c-Jun N-terminal kinase (JNK).[3] Activated JNK then phosphorylates c-Jun, a transcription factor that plays a critical role in inducing apoptosis.[3]
-
Inhibition of EGFR Signaling: Asterriquinone has been shown to inhibit the interaction between the Growth factor receptor-bound protein 2 (Grb2) and tyrosine-phosphorylated Epidermal Growth Factor Receptor (EGFR).[11] This disruption prevents the recruitment of Son of Sevenless (SOS) and the subsequent activation of the RAS/MAPK/ERK signaling cascade, a key pathway for cell proliferation.[11]
-
Cell Cycle Arrest: Some asterriquinone analogs cause an accumulation of cells in the G1 phase of the cell cycle, thereby halting cell proliferation.[12]
Caption: Signaling pathways modulated by Asterriquinones.
Enzyme Inhibition by this compound
This compound A and B have been identified as potent inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase.[5]
-
HIV-1 Protease Inhibition: These compounds inhibit HIV-1 protease with IC50 values in the sub-micromolar range, making them valuable lead compounds for the development of novel antiretroviral agents.[5]
-
EGF-R Protein Tyrosine Kinase Inhibition: Semicochliodinols also inhibit the kinase activity of the EGF receptor, albeit at higher concentrations than their anti-HIV activity.[5] This inhibition likely contributes to their potential as anticancer agents by disrupting EGFR-mediated cell signaling pathways that are often dysregulated in cancer.
Quantitative Data
The biological activities of this compound and asterriquinones have been quantified in various assays. The following tables summarize the available data.
Table 1: Cytotoxicity of Asterriquinone and its Derivatives against P388 Mouse Leukemia Cells [10]
| Compound | IC50 (µM) |
| Asterriquinone (ARQ) | 1.5 |
| ARQ monomethyl ether | 1.2 |
| ARQ monoethyl ether | 0.8 |
| ARQ monopropyl ether | 0.5 |
| ARQ monobutyl ether | 0.3 |
| ARQ monopentyl ether | 0.2 |
| ARQ monohexyl ether | 0.15 |
Table 2: Enzyme Inhibitory Activity of Semicochliodinols [5]
| Compound | Target | IC50 (µM) |
| This compound A/B | HIV-1 Protease | as low as 0.17 |
| This compound A/B | EGF-R Protein Tyrosine Kinase | 15 to 60 |
Experimental Protocols
Isolation of Semicochliodinols from Chrysosporium merdarium[11]
-
Cultivation: Culture Chrysosporium merdarium on a solid rice medium for 4 weeks at room temperature.
-
Extraction: Exhaustively extract the fungal culture with methanol (B129727), followed by ethyl acetate.
-
Purification: Combine the extracts, dry under vacuum, and redissolve in methanol. Subject the crude extract to reverse-phase flash chromatography using a water-methanol gradient to yield fractions. Further purify the active fractions by reverse-phase HPLC on a C18 column with a water-methanol gradient to isolate semicochliodinols.
Caption: Workflow for the isolation of Semicochliodinols.
Synthesis of Asterriquinone Analogues[3]
A general method for the synthesis of symmetrical 3,6-bis(indolyl)-2,5-dihydroxybenzoquinone analogues involves the following steps:
-
Acid-Catalyzed Condensation: Dissolve 2,5-dichloro-1,4-benzoquinone (B146525) in a suitable solvent (e.g., acetic acid). Add the desired indole derivative (2.2 equivalents) and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Oxidation: After condensation, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to the reaction mixture.
-
Hydrolysis: Dissolve the crude product in methanol and add an aqueous solution of sodium hydroxide. Reflux the mixture, then cool and acidify with dilute HCl to precipitate the final product.
-
Purification: Collect the crude product by vacuum filtration and purify by column chromatography.
Cytotoxicity Assay (MTT Assay)[6][13]
-
Cell Seeding: Seed cancer cells (e.g., P388, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration < 0.5%) for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
HIV-1 Protease Inhibition Assay (Fluorometric)[8]
This assay is a common method to screen for inhibitors of HIV-1 protease.
-
Reagent Preparation: Prepare solutions of HIV-1 Protease, a fluorogenic substrate, and the test compound (this compound) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the HIV-1 Protease solution to wells containing the test compound at various concentrations.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 330/450 nm) in a microplate reader in kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
EGFR Kinase Assay (e.g., ADP-Glo™ Assay)[14]
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced.
-
Reaction Setup: In a 96-well plate, add recombinant human EGFR, a suitable substrate, and the test compound (this compound) at various concentrations in kinase assay buffer.
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction and incubate.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the produced ADP into ATP, which is then used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound and the asterriquinones represent a structurally related class of fungal metabolites with significant and diverse biological activities. Their common biosynthetic origin provides a platform for combinatorial biosynthesis and medicinal chemistry efforts to generate novel analogs with improved potency and selectivity. The potent antitumor activity of asterriquinones, mediated through the induction of apoptosis and inhibition of key oncogenic signaling pathways, highlights their potential as anticancer drug leads. Similarly, the specific enzyme inhibitory activities of this compound against HIV-1 protease and EGF-R kinase position it as a valuable scaffold for the development of new antiretroviral and anticancer agents.
Future research should focus on elucidating the complete biosynthetic gene clusters for these compounds in their respective producing organisms. This will not only provide a deeper understanding of their formation but also enable heterologous expression and metabolic engineering for improved production and the generation of novel derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic properties of these natural products. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating family of fungal metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.co.jp [abcam.co.jp]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Semicochliodinol Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicochliodinol A and B are bis-indolylquinone natural products that have garnered interest in the scientific community due to their potential therapeutic applications. These compounds are related to asterriquinones and have been reported as inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase.[1][2] The primary fungal source of this compound is Chrysosporium merdarium.[1][2] This document provides a comprehensive protocol for the cultivation of Chrysosporium merdarium and the subsequent extraction and purification of this compound.
Data Presentation
The following table summarizes quantitative data related to the production of this compound and other related fungal secondary metabolites. Please note that the yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency.
| Fungal Species | Compound | Culture Method | Yield | Reference |
| Aspergillus terreus | Terrequinone A | Liquid Fermentation | 1.11 mg/L | [2] |
| Engineered E. coli | Terrequinone A | Liquid Fermentation | 106.3 mg/L | |
| Penicillium restrictum | ω-hydroxyemodin | Solid-State Fermentation (Rice) | 1.5 mg / 10 g of rice |
Experimental Protocols
This section details the methodology for the cultivation of Chrysosporium merdarium and the extraction and purification of this compound.
Fungal Culture and Fermentation
This protocol describes a solid-state fermentation method for the production of this compound from Chrysosporium merdarium.
a. Media Preparation:
-
Solid Medium: White rice is used as the solid substrate for fungal growth.
-
Preparation: Add 100 g of rice and 100 mL of milli-Q water to a 500 mL Erlenmeyer flask. Autoclave at 121°C for 20 minutes to sterilize the medium.
b. Inoculation and Fermentation:
-
Inoculate the sterilized rice medium with a starter culture of Chrysosporium merdarium.
-
Incubate the culture at room temperature for 4 weeks in a dark, ventilated area to allow for fungal growth and secondary metabolite production.
Extraction of this compound
This procedure outlines the extraction of this compound from the solid fungal culture.
a. Materials:
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
b. Protocol:
-
After the incubation period, the entire fungal culture on rice is subjected to extraction.
-
Extract the culture three times with 200 mL of methanol per flask, followed by two extractions with 200 mL of ethyl acetate per flask.
-
Combine all the solvent extracts.
-
Dry the combined extracts under vacuum using a rotary evaporator to obtain the crude extract.
Purification of this compound
A multi-step chromatographic approach is necessary to obtain pure this compound from the crude extract.
a. Materials:
-
Silica gel for flash chromatography
-
C-18 column for flash chromatography (e.g., 80 g, 50 μm)
-
High-Performance Liquid Chromatography (HPLC) system with a C-18 column
-
Solvents for chromatography (e.g., water, methanol, acetonitrile)
b. Protocol:
-
Flash Chromatography:
-
Redissolve the crude extract in a minimal amount of methanol.
-
Subject the redissolved extract to reverse-phase flash chromatography on a C-18 column.
-
Elute the column with a step gradient of water-methanol to separate the compounds based on polarity.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound from the flash chromatography.
-
Concentrate the pooled fractions under vacuum.
-
Further purify the concentrated fraction using reverse-phase HPLC on a C-18 column with a water-methanol or water-acetonitrile gradient.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical techniques such as LC-MS and NMR.
-
Mandatory Visualization
Biosynthetic Pathway of this compound Precursor
The following diagram illustrates the initial steps in the biosynthesis of bis-indolylquinones, including this compound, which share a common precursor, didemethylasterriquinone D (DDAQ D).
Caption: Biosynthesis of the this compound precursor.
Experimental Workflow for this compound Extraction
The diagram below outlines the key steps in the experimental workflow for the extraction and purification of this compound from a fungal culture.
Caption: Workflow for this compound Extraction.
References
Topic: Total Synthesis of Semicochliodinol and Related Bisindoles Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bisindole alkaloids are a large and structurally diverse family of natural products characterized by the presence of two indole (B1671886) moieties. These compounds often exhibit potent biological activities, making them attractive targets for drug discovery and development. This compound A is a notable example, having demonstrated inhibitory activity against HIV-1 protease and EGF-R protein tyrosine kinase. While a formal total chemical synthesis of this compound A has not been prominently reported in the scientific literature, significant advances have been made in the biosynthesis of structurally related bis-indolylquinones. This document provides a detailed protocol based on the metabolic engineering for the biosynthesis of terrequinone A, a bis-indolylquinone with antitumor activity. This biosynthetic approach serves as a powerful paradigm for the production of complex bisindole alkaloids.[1]
Biosynthetic Pathway of Terrequinone A
The biosynthesis of terrequinone A in engineered Escherichia coli begins with the precursor L-tryptophan. A series of enzymatic transformations, including dimerization and prenylation, leads to the final product. This pathway highlights a sustainable and efficient method for producing complex natural products.
References
Application Notes and Protocols for the Structural Elucidation of Semicochliodinol: A Hypothetical Indole Alkaloid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Semicochliodinol is a novel, hypothetical indole (B1671886) alkaloid, a class of natural products known for their structural diversity and significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The structural elucidation of such compounds is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining the structure of unknown molecules.
I. Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
A. Data Presentation: Quantitative Mass Spectrometry Data for this compound
The following table summarizes the expected high-resolution mass spectrometry (HRMS) data for this compound.
| Parameter | Observed Value | Interpretation |
| Molecular Formula | C₂₅H₂₈N₄O₅ | Determined by HRESIMS |
| Monoisotopic Mass | 464.2060 | Calculated for C₂₅H₂₈N₄O₅ |
| Measured m/z [M+H]⁺ | 465.2138 | Protonated molecule |
| Measured m/z [M+Na]⁺ | 487.1957 | Sodium adduct |
| Key MS/MS Fragments (m/z) | 335.1549, 292.1287, 170.0919, 130.0657 | Characteristic fragments of the indole core and side chains |
B. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
This protocol outlines the procedure for obtaining high-resolution mass spectra of this compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the sample solution to a final concentration of 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumental Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 250 - 350 °C |
| Nebulizer Gas (N₂) Flow | 0.5 - 1.5 L/min |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Mass Range | m/z 100 - 1000 |
| Acquisition Mode | Full scan and tandem MS (MS/MS) |
| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) |
Data Analysis:
-
Process the raw data using the instrument's software.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺).
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic substructures. The fragmentation of indole alkaloids often involves the cleavage of bonds adjacent to the indole nucleus, leading to characteristic neutral losses and fragment ions.[3]
C. Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry Analysis of this compound.
II. NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution.
A. Data Presentation: ¹H and ¹³C NMR Data for this compound
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the indole core of this compound, recorded in DMSO-d₆. Indole protons, particularly the N-H proton, can exhibit characteristic downfield shifts.[4][5]
| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | Key HMBC Correlations |
| 2 | 136.5 | - | H-3, H-9 |
| 3 | 102.8 | 7.25 (s) | C-2, C-3a, C-7a |
| 3a | 128.9 | - | H-3, H-4 |
| 4 | 111.5 | 7.55 (d, 8.0) | C-3a, C-5, C-6, C-7a |
| 5 | 121.3 | 7.10 (t, 7.5) | C-4, C-6, C-7 |
| 6 | 124.2 | 7.35 (t, 7.5) | C-4, C-5, C-7a |
| 7 | 112.9 | 7.65 (d, 8.0) | C-5, C-7a |
| 7a | 136.8 | - | H-4, H-7, H-9 |
| 9 (N-H) | - | 11.08 (s) | C-2, C-7a |
B. Experimental Protocol: 1D and 2D NMR Spectroscopy
This protocol describes the acquisition of a standard set of NMR experiments for the structural elucidation of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments and Key Parameters:
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Determine proton chemical shifts, multiplicities, and coupling constants. | Pulse program: zg30; Number of scans: 16-64; Relaxation delay (d1): 1-2 s. |
| ¹³C NMR | Determine carbon chemical shifts. | Pulse program: zgpg30; Number of scans: 1024-4096; Relaxation delay (d1): 2 s. |
| DEPT-135 | Differentiate between CH, CH₂, and CH₃ groups. | Pulse program: dept135; Number of scans: 256-1024. |
| COSY | Identify proton-proton couplings (¹H-¹H correlations). | Pulse program: cosygpqf; Number of scans: 2-8 per increment. |
| HSQC | Identify one-bond proton-carbon correlations (¹H-¹³C). | Pulse program: hsqcedetgpsisp2.3; Number of scans: 2-8 per increment. |
| HMBC | Identify long-range (2-3 bond) proton-carbon correlations. | Pulse program: hmbcgpndqf; Number of scans: 8-32 per increment; Long-range coupling delay optimized for 8 Hz. |
| NOESY/ROESY | Determine through-space proton-proton correlations for stereochemistry. | Pulse program: noesygpph or roesyph; Mixing time: 300-800 ms. |
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Use COSY data to establish spin systems.
-
Connect spin systems and quaternary carbons using HMBC correlations.
-
Determine the relative stereochemistry from NOESY/ROESY data.
C. Visualization: NMR Structure Elucidation Workflow
Caption: Workflow for NMR-based Structure Elucidation.
III. Integrated Structure Elucidation Pathway
The combination of MS and NMR data is essential for the unambiguous structure determination of a novel compound like this compound.
A. Visualization: Integrated Analytical Pathway
References
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Protease Inhibition Assay Using Semicochliodinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. As such, HIV-1 protease is a prime target for antiretroviral therapy. Semicochliodinol A and B, natural metabolites isolated from the fungus Chrysosporium merdarium, have been identified as potent inhibitors of HIV-1 protease, with IC50 values as low as 0.17 µM, making them promising lead compounds for drug development.[1]
These application notes provide a detailed protocol for conducting an in vitro HIV-1 protease inhibition assay using this compound. The described methodology is based on a fluorometric approach, specifically a Fluorescence Resonance Energy Transfer (FRET) assay, which is a common and reliable method for screening protease inhibitors.
Principle of the FRET-Based Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore suppresses its fluorescence. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity. In the presence of an inhibitor like this compound, the protease activity is reduced, resulting in a lower rate of fluorescence increase.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (specific composition may vary, but a general buffer is described below)
-
This compound (Test Compound)
-
Pepstatin A (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic measurement capabilities
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: A common assay buffer for HIV-1 protease consists of 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA, adjusted to pH 4.7. The buffer should be prepared fresh and stored on ice.
-
Recombinant HIV-1 Protease: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. The final working concentration will need to be optimized for the specific substrate and assay conditions.
-
FRET Substrate: Reconstitute the substrate in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light. The final working concentration will typically be in the low micromolar range.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to be used for determining the IC50 value.
-
Pepstatin A (Positive Control): Prepare a 1 mM stock solution in DMSO. Further dilute in assay buffer to a working concentration known to inhibit the enzyme (e.g., 1 µM).
HIV-1 Protease Inhibition Assay Procedure
-
Prepare the Microplate:
-
Add 10 µL of the diluted this compound solutions to the sample wells.
-
Add 10 µL of the appropriate solvent (e.g., DMSO diluted in assay buffer) to the enzyme control (EC) wells.
-
Add 10 µL of the diluted Pepstatin A solution to the inhibitor control (IC) wells.
-
Optional: Include a solvent control (SC) with 10 µL of the solvent used for the test compounds.
-
-
Enzyme Addition:
-
Prepare the HIV-1 Protease working solution by diluting the stock solution in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-50 nM.
-
Add 80 µL of the diluted HIV-1 Protease solution to each well (sample, EC, and IC wells).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the HIV-1 Protease Substrate working solution by diluting the stock solution in the assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 330/450 nm or 490/520 nm).
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Presentation
The inhibitory activity of this compound is determined by calculating the percentage of inhibition for each concentration and then determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Example Data for HIV-1 Protease Inhibition by this compound
| This compound (µM) | Average Rate of Fluorescence Increase (RFU/min) | % Inhibition |
| 0 (Enzyme Control) | 500 | 0 |
| 0.01 | 450 | 10 |
| 0.1 | 275 | 45 |
| 0.17 | 250 | 50 |
| 1 | 100 | 80 |
| 10 | 25 | 95 |
| Pepstatin A (1 µM) | 15 | 97 |
The % inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
The IC50 value can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
HIV-1 Life Cycle and Protease Action
The following diagram illustrates the role of HIV-1 protease in the viral life cycle, which is the target of inhibitors like this compound.
Caption: Role of HIV-1 Protease in the viral life cycle and its inhibition.
Experimental Workflow for HIV-1 Protease Inhibition Assay
The following diagram outlines the step-by-step workflow for the FRET-based inhibition assay.
Caption: Experimental workflow for the F-based HIV-1 protease inhibition assay.
References
Application Notes and Protocols: In Vitro EGF-R Kinase Assay with Semicochliodinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[1][2][3][4] Semicochliodinol A and B have been identified as inhibitors of EGF-R protein tyrosine kinase, suggesting their potential as novel anticancer agents.[5] These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against EGFR kinase in an in vitro setting using a luminescence-based assay.
Data Presentation
The following table summarizes the expected quantitative data from an in vitro EGF-R kinase assay. Data for this compound should be determined experimentally and compared against a known EGFR inhibitor.
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference |
| This compound A | EGFR | Data to be determined | ADP-Glo™ Kinase Assay | N/A |
| This compound B | EGFR | Data to be determined | ADP-Glo™ Kinase Assay | N/A |
| Gefitinib (Control) | EGFR | 25 | ADP-Glo™ Kinase Assay | Published Data |
| AZD7762 (Example) | EGFR (ex19del/T790M/C797S) | 10 | In vitro kinase assay | [6] |
| Midostaurin (Example) | EGFR (mutant) | ~50 | In vitro kinase assay | [6] |
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and the activation of its intracellular kinase domain.[1][2] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[1]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro EGFR Kinase Assay using ADP-Glo™ Technology
This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][4][7]
1. Materials and Reagents:
-
Recombinant human EGFR kinase (Promega, V3831 or similar)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]
-
This compound (prepare stock solution in 100% DMSO)
-
Control inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
96-well or 384-well white, non-binding surface microtiter plates
-
Plate-reading luminometer
2. Reagent Preparation:
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the reaction should not exceed 1%.
-
Kinase Reaction Master Mix: Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically but can start around 5 µM for the peptide and 15-25 µM for ATP.[4][9]
-
EGFR Enzyme Dilution: Dilute the recombinant EGFR enzyme to the desired concentration (e.g., 5 nM) in kinase assay buffer.[9] Keep the enzyme on ice.
3. Kinase Reaction:
-
To the wells of a microtiter plate, add 5 µL of the diluted this compound, control inhibitor, or vehicle control (DMSO).
-
Add 10 µL of the kinase reaction master mix (substrate and ATP) to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well. The total reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.[1]
4. ADP Detection:
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[1][8]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase/luciferin reaction.[7]
-
Incubate the plate at room temperature for 30 minutes.[1]
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro EGF-R kinase assay.
Caption: Workflow for the in vitro EGFR kinase assay using ADP-Glo™.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering for the biosynthesis of bis-indolylquinone terrequinone A in Escherichia coli from L-tryptophan and prenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A drug discovery platform to identify compounds that inhibit EGFR triple mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Cell Culture Studies Using Semicochliodinol A and B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of Semicochliodinol A and B, naturally occurring fungal metabolites isolated from Chrysosporium merdarium.[1][2] Detailed protocols for relevant cell-based and enzymatic assays are included to facilitate further research into their potential as therapeutic agents.
Biological Activities and Data Presentation
This compound A and B have demonstrated inhibitory activity against HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase.[1] Additionally, cytotoxic effects of this compound A have been observed in a mouse T-cell lymphoma cell line.
Table 1: Summary of Quantitative Biological Data for this compound A and B
| Compound | Target/Cell Line | Assay Type | Result (IC₅₀/EC₅₀/CC₅₀) | Reference |
| This compound A | HIV-1 Protease | Enzymatic Inhibition | 0.17 µM (IC₅₀) | [1] |
| EGF-R Protein Tyrosine Kinase | Enzymatic Inhibition | Inhibitory activity confirmed | [1] | |
| L5178Y Mouse T-cell Lymphoma | Cytotoxicity | 0.52 µg/mL (EC₅₀) | ||
| Human Lung Fibroblast Cells | Cytotoxicity | 0.84 µM (CC₅₀) | ||
| This compound B | HIV-1 Protease | Enzymatic Inhibition | > 0.5 µM (IC₅₀) | |
| EGF-R Protein Tyrosine Kinase | Enzymatic Inhibition | Inhibitory activity confirmed |
Experimental Protocols
Cytotoxicity Testing using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells and can be adapted for use with this compound A and B. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Target cell line (e.g., L5178Y, human cancer cell lines)
-
Complete cell culture medium
-
This compound A or B, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound A or B in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC₅₀ value.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound A and B against HIV-1 protease. The assay is based on the cleavage of a synthetic peptide substrate by the protease, which results in the release of a fluorophore.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate
-
Assay Buffer
-
This compound A or B
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of HIV-1 protease, substrate, and test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound (this compound A or B) at various concentrations or positive/negative controls.
-
HIV-1 Protease solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the HIV-1 Protease substrate solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 330/450 nm) at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
EGF-R Protein Tyrosine Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound A and B on the kinase activity of the Epidermal Growth Factor Receptor (EGFR). The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant human EGFR kinase
-
Poly (Glu, Tyr) substrate
-
ATP
-
Kinase buffer
-
This compound A or B
-
Positive control inhibitor (e.g., a known EGFR inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplate
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, combine:
-
Kinase buffer
-
EGFR enzyme
-
Test compound (this compound A or B) at various concentrations or controls.
-
A mixture of ATP and the poly (Glu, Tyr) substrate.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
EGF-R Signaling Pathway Inhibition
Semicochliodinols have been identified as inhibitors of EGF-R protein tyrosine kinase. The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation. By inhibiting the kinase activity of EGFR, Semicochliodinols can potentially block these downstream signals, leading to anti-proliferative effects.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of Semicochliodinols against a panel of cancer cell lines.
Caption: Workflow for determining the cytotoxicity of Semicochliodinols.
References
Application Note: Preparation of Semicochliodinol Analytical Standards
Introduction
Semicochliodinol, a fungal metabolite produced by organisms such as Chrysosporium merdarium, belongs to the bis-indolylquinone class of compounds, which are related to asterriquinones.[1] These compounds are of significant interest to the pharmaceutical and drug development communities due to their potential biological activities, including inhibition of HIV-1 protease and EGF-R protein tyrosine kinase.[1] The availability of high-purity analytical standards is crucial for quantitative analysis, bioactivity screening, and overall research and development. This document outlines a comprehensive protocol for the isolation, purification, and characterization of this compound to serve as an analytical standard. The methodology follows a bioassay-guided fractionation approach, a common strategy for isolating bioactive compounds from natural extracts.[2][3][4]
Physicochemical and Analytical Data Summary
For an analytical standard, it is imperative to have well-documented physicochemical and analytical data. The following table summarizes the expected data for a purified this compound standard.
| Parameter | Value | Analytical Method |
| Molecular Formula | C₂₉H₂₈N₂O₄ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 468.55 g/mol | Mass Spectrometry (MS) |
| Appearance | Yellowish Powder | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in methanol, ethyl acetate (B1210297), chloroform | Solubility Testing |
| UV-Vis λmax | ~230, 285, 330 nm | UV-Vis Spectroscopy |
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) |
Experimental Protocols
I. Fungal Fermentation and Extraction
This protocol describes the cultivation of Chrysosporium merdarium and the subsequent extraction of crude secondary metabolites.
-
Fermentation:
-
Inoculate Chrysosporium merdarium into a suitable liquid or solid-state fermentation medium (e.g., Potato Dextrose Broth or rice medium).[5]
-
Incubate the culture under optimal growth conditions (temperature, agitation, and duration) to promote the production of this compound.
-
-
Extraction:
-
Following fermentation, separate the fungal biomass from the culture broth by filtration.
-
Dry and pulverize the fungal biomass.[6]
-
Perform a solvent extraction of the biomass and the culture filtrate using a solvent with good solubility for this compound, such as ethyl acetate.[6] This can be done through maceration or Soxhlet extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
II. Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
-
Initial Fractionation (Vacuum Liquid Chromatography):
-
Pre-adsorb the crude extract onto silica (B1680970) gel.
-
Pack a vacuum liquid chromatography (VLC) column with silica gel.
-
Apply the pre-adsorbed crude extract to the top of the column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).[2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Intermediate Purification (Medium Pressure Liquid Chromatography - MPLC):
-
Pool the this compound-rich fractions from the VLC.
-
Subject the pooled fractions to MPLC on a normal or reversed-phase column.[7]
-
Use an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane for normal phase) to further separate the components.
-
Collect fractions and analyze for the presence and purity of this compound.
-
-
Final Purification (Semi-preparative HPLC):
-
Pool the purest fractions from MPLC containing this compound.
-
Perform final purification using semi-preparative HPLC with a suitable column (e.g., C18).[6]
-
Use an isocratic or shallow gradient mobile phase (e.g., methanol:water) to achieve high-resolution separation.[6]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
III. Characterization and Purity Assessment
The identity and purity of the isolated this compound must be rigorously confirmed.
-
Structural Elucidation:
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to determine the purity of the isolated compound.[8] The purity should be ≥98% for use as an analytical standard.
-
Workflow and Pathway Diagrams
Caption: Overall workflow for the preparation of this compound analytical standard.
Caption: Multi-step chromatographic purification of this compound.
References
- 1. Metabolic engineering for the biosynthesis of bis-indolylquinone terrequinone A in Escherichia coli from L-tryptophan and prenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of new metabolites from in vivo biotransformation of norisoboldine by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Enzymatic Assays for Semicochliodinol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicochliodinol, a fungal secondary metabolite belonging to the bis-indolylquinone class, has garnered significant interest within the scientific community due to its potential therapeutic applications. Isolated from the fungus Chrysosporium merdarium, this compound A and B have been identified as inhibitors of key enzymes involved in disease progression, namely HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase.[1] This document provides detailed application notes and protocols for designing and conducting enzymatic and cell-based assays to characterize the inhibitory activity of this compound and related compounds.
The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate the potency and selectivity of this compound derivatives. Furthermore, given the quinone core of this compound, a protocol for assessing its activity on NAD(P)H:quinone oxidoreductase 1 (NQO1) is included to explore potential off-target effects or alternative mechanisms of action.
Structure of this compound A and B:
-
This compound A: A bisindole alkaloid with a dihydroxy-1,4-benzoquinone core substituted with two indol-3-yl groups.
-
This compound B: Structurally similar to this compound A, with the addition of a prenyl group on one of the indole (B1671886) rings.[2]
Application Note 1: HIV-1 Protease Inhibition Assay
Principle
This assay quantitatively measures the ability of this compound to inhibit the activity of HIV-1 protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus. The assay utilizes a fluorogenic substrate containing a specific cleavage site for HIV-1 protease. When the substrate is cleaved by the enzyme, a fluorophore is released, resulting in an increase in fluorescence intensity. The presence of an inhibitor, such as this compound, will prevent or reduce substrate cleavage, leading to a decrease in the fluorescence signal. The inhibitory activity is determined by measuring the fluorescence at an appropriate excitation and emission wavelength.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide substrate with a quenched fluorophore)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)
-
This compound A and B (and other test compounds)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Protocol
-
Compound Preparation: Prepare a stock solution of this compound (and other test compounds) in DMSO. Create a serial dilution of the compounds in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease in the assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Test Wells: 10 µL of diluted this compound solution and 80 µL of diluted HIV-1 protease solution.
-
Positive Control Wells: 10 µL of positive control inhibitor solution and 80 µL of diluted HIV-1 protease solution.
-
Enzyme Control (No Inhibitor) Wells: 10 µL of assay buffer (with DMSO at the same final concentration as the test wells) and 80 µL of diluted HIV-1 protease solution.
-
Blank (No Enzyme) Wells: 90 µL of assay buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic HIV-1 protease substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm). Record measurements kinetically over a period of 30-60 minutes at 37°C.
Data Presentation
Summarize the results in a table to determine the half-maximal inhibitory concentration (IC50) for each compound.
| Compound | IC50 (µM) [Mean ± SD, n=3] |
| This compound A | [Insert Value] |
| This compound B | [Insert Value] |
| Pepstatin A | [Insert Value] |
Workflow Diagram
Caption: Workflow for the HIV-1 Protease Inhibition Assay.
Application Note 2: EGF-R Protein Tyrosine Kinase Inhibition Assay
Principle
This application note describes two complementary assays to assess the inhibitory effect of this compound on EGF-R protein tyrosine kinase activity: a biochemical (cell-free) assay and a cell-based assay.
-
Biochemical Assay: This assay measures the direct inhibition of purified, recombinant EGF-R kinase activity. A common format involves the use of a synthetic peptide substrate that is phosphorylated by the kinase in the presence of ATP. The extent of phosphorylation is then quantified, often using methods like ELISA, TR-FRET, or by measuring ATP depletion.
-
Cell-Based Assay: This assay evaluates the inhibition of EGF-R autophosphorylation in a cellular context. Human epidermoid carcinoma A431 cells, which overexpress EGF-R, are stimulated with EGF to induce receptor phosphorylation. The inhibitory effect of this compound is determined by measuring the levels of phosphorylated EGF-R (p-EGFR) using a sandwich ELISA.[3]
Materials and Reagents
Biochemical Assay:
-
Recombinant Human EGF-R Kinase
-
Biotinylated Peptide Substrate (e.g., Poly-Glu-Tyr)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound A and B
-
Positive Control Inhibitor (e.g., Gefitinib)
-
Detection Reagents (e.g., HRP-conjugated anti-phosphotyrosine antibody, TMB substrate for ELISA)
-
96-well microplates
Cell-Based Assay:
-
A431 human epidermoid carcinoma cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Human Epidermal Growth Factor (EGF)
-
This compound A and B
-
Positive Control Inhibitor (e.g., Gefitinib)
-
Cell Lysis Buffer
-
Phospho-EGF-R (Tyr1068) Sandwich ELISA Kit
-
96-well cell culture plates
Experimental Protocols
-
Plate Coating: Coat a 96-well microplate with the biotinylated peptide substrate and incubate overnight at 4°C. Wash the plate to remove unbound substrate.
-
Compound Addition: Add serial dilutions of this compound, positive control, or vehicle control to the wells.
-
Enzyme Addition: Add diluted recombinant EGF-R kinase to all wells except the blank.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Detection:
-
Wash the plate to remove ATP and unbound enzyme.
-
Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Cell Seeding: Seed A431 cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a positive control for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and add cell lysis buffer.
-
ELISA: Perform the phospho-EGF-R sandwich ELISA according to the manufacturer's instructions using the cell lysates.
Data Presentation
| Compound | Biochemical IC50 (µM) [Mean ± SD, n=3] | Cell-Based IC50 (µM) [Mean ± SD, n=3] |
| This compound A | [Insert Value] | [Insert Value] |
| This compound B | [Insert Value] | [Insert Value] |
| Gefitinib | [Insert Value] | [Insert Value] |
Signaling Pathway and Workflow Diagrams
Caption: Simplified EGF-R Signaling Pathway.
Caption: Workflow for Biochemical and Cell-Based EGF-R Kinase Assays.
Application Note 3: NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
Principle
This assay is designed to determine if this compound can act as a substrate or inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones. The assay measures the NQO1-catalyzed reduction of a suitable quinone substrate (e.g., menadione) using NADPH as an electron donor. The reduction of the quinone can be coupled to the reduction of a tetrazolium salt (like WST-1 or MTT) to a formazan (B1609692) dye, which can be measured colorimetrically. The activity of NQO1 is determined by the rate of formazan production. The assay can be performed in the presence and absence of this compound to assess its inhibitory potential.
Materials and Reagents
-
Cell Lysate containing NQO1 (e.g., from Hepa 1c1c7 cells) or purified NQO1
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)
-
NADPH
-
Menadione (B1676200) (or another quinone substrate)
-
WST-1 or MTT (tetrazolium salt)
-
This compound A and B
-
Positive Control Inhibitor (e.g., Dicoumarol)
-
96-well clear microplates
-
Absorbance microplate reader
Experimental Protocol
-
Sample Preparation: Prepare cell lysates or use purified NQO1. Determine the protein concentration of the lysates.
-
Reaction Mixture Preparation: Prepare a master mix containing the NQO1 assay buffer, NADPH, and WST-1/MTT.
-
Assay Setup: In a 96-well plate, add the following:
-
Test Wells: Cell lysate/purified enzyme and serial dilutions of this compound.
-
Positive Control Wells: Cell lysate/purified enzyme and dicoumarol.
-
Enzyme Control Wells: Cell lysate/purified enzyme and vehicle control.
-
Blank Wells: Assay buffer without enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Reaction Initiation: Add menadione to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) in a kinetic mode for 10-30 minutes at 37°C.
Data Presentation
| Compound | NQO1 Inhibition IC50 (µM) [Mean ± SD, n=3] |
| This compound A | [Insert Value] |
| This compound B | [Insert Value] |
| Dicoumarol | [Insert Value] |
Workflow Diagram
Caption: Workflow for the NQO1 Activity Assay.
References
Application of Semicochliodinol in Cancer Cell Lines: Information Not Currently Available in Publicly Accessible Scientific Literature
Despite a comprehensive search of publicly available scientific databases and literature, no specific information was found regarding the application of a compound named "Semicochliodinol" in cancer cell lines.
This suggests that "this compound" may be a novel or very recently discovered compound for which research has not yet been published. It is also possible that the compound is known by a different name in the scientific community.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
For individuals interested in the potential anticancer properties of novel compounds, the following general methodologies and approaches are standard in the field. These can serve as a foundational guide for investigating a new chemical entity, should "this compound" become available for research.
General Experimental Protocols for Assessing Anticancer Activity
Below are generalized protocols that are typically employed to evaluate the efficacy and mechanism of action of a novel compound in cancer cell lines.
Cell Viability and Cytotoxicity Assays
These initial screens are crucial to determine the concentration-dependent effect of a compound on cancer cell proliferation and survival.
a. MTT/XTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.
b. Crystal Violet Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT/XTT assay.
-
Cell Fixation: After treatment, remove the medium and fix the cells with a solution such as 4% paraformaldehyde.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution.
-
Solubilization and Measurement: Wash the plates to remove excess stain, air dry, and then solubilize the stain. Measure the absorbance.
Apoptosis Assays
These experiments determine if the compound induces programmed cell death.
a. Annexin V/Propidium Iodide (PI) Staining Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
b. Caspase Activity Assay Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular proteins.
-
Substrate Incubation: Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for caspases (e.g., caspase-3, -8, -9).
-
Data Measurement: Measure the fluorescence or absorbance to quantify caspase activity.
Cell Cycle Analysis
This protocol is used to investigate if the compound causes cell cycle arrest.
-
Cell Treatment and Fixation: Treat cells with the compound, harvest them, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting for Signaling Pathway Analysis
This technique is used to analyze the expression levels of proteins involved in key signaling pathways.
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Akt, MAPK family members). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of General Experimental Workflow and Apoptosis Signaling Pathways
Below are example diagrams representing a typical experimental workflow for screening a novel anticancer compound and a simplified representation of the intrinsic and extrinsic apoptosis pathways.
Caption: A generalized workflow for the initial screening and mechanism of action studies of a novel anticancer compound.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Should research on "this compound" be published in the future, these notes and protocols can be adapted to the specific findings related to its activity in cancer cell lines. Researchers are encouraged to consult primary research articles for specific details once they become available.
Troubleshooting & Optimization
Technical Support Center: Challenges in the Total Synthesis of Bisindole Alkaloids
Welcome to the technical support center for the total synthesis of bisindole alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these complex synthetic endeavors.
Table of Contents
-
FAQs: General Challenges in Bisindole Alkaloid Synthesis
-
Troubleshooting Guide 1: Dimerization Reactions
-
Troubleshooting Guide 2: Stereocontrol in the Pictet-Spengler Reaction
-
Troubleshooting Guide 3: Indole (B1671886) Nitrogen Protecting Groups
-
Troubleshooting Guide 4: Late-Stage C-H Functionalization
FAQs: General Challenges in Bisindole Alkaloid Synthesis
Q1: What are the most significant challenges in the total synthesis of bisindole alkaloids?
A1: The synthesis of bisindole alkaloids is considerably more challenging than that of their monomeric counterparts.[1][2] Key difficulties include:
-
Controlling Dimerization: Achieving the desired coupling of two indole units, especially in heterodimerizations, can be difficult to control, often leading to mixtures of products.[3]
-
Stereocontrol: These molecules often contain multiple stereocenters, including vicinal all-carbon quaternary centers, which are challenging to construct with the correct stereochemistry.[4]
-
Protecting Group Strategy: The indole nitrogen's reactivity necessitates the use of protecting groups, and their selection, application, and removal can be problematic.[5]
-
Late-Stage Functionalization: Modifying the complex bisindole scaffold at a late stage in the synthesis is often required but can be hampered by the presence of multiple reactive sites.
Q2: Why is the dimerization step so critical and challenging?
A2: Dimerization is the cornerstone of bisindole alkaloid synthesis, forming the characteristic dimeric core. The challenge lies in controlling the regioselectivity and chemoselectivity of the coupling reaction, especially when synthesizing heterodimers from two different indole monomers. Unselective reactions can lead to a mixture of homodimers and the desired heterodimer, complicating purification and reducing the overall yield.
Q3: What are the common strategies for achieving dimerization?
A3: Several strategies are employed for the dimerization of indole units, including:
-
Oxidative Dimerization: This method involves the oxidation of indole derivatives to generate reactive intermediates that then dimerize.
-
Reductive Dimerization: This strategy is also a common approach to forming the bisindole skeleton.
-
Biomimetic Dimerization: These approaches mimic the proposed biosynthetic pathways of the natural products.
Troubleshooting Guide 1: Dimerization Reactions
Issue: Low yield or no desired product in a palladium-catalyzed oxidative dimerization of indoles.
This guide provides a logical workflow for troubleshooting low yields in palladium-catalyzed oxidative dimerization reactions.
Caption: Troubleshooting workflow for Pd-catalyzed oxidative dimerization.
Detailed Methodologies:
Experimental Protocol: Palladium-Catalyzed Oxidative Homodimerization of N-Methylindole [Adapted from 25]
-
Materials: N-methylindole, Pd(OTFA)₂ (palladium(II) trifluoroacetate), benzoquinone (BQ), acetic acid (AcOH), toluene.
-
Procedure:
-
To a screw-capped vial, add N-methylindole (0.25 mmol), Pd(OTFA)₂ (0.025 mmol, 10 mol%), BQ (0.275 mmol, 1.1 equiv.), and AcOH (0.25 mmol, 1.0 equiv.).
-
Add toluene (1.0 mL) and seal the vial.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the 3,3'-biindole product.
-
Quantitative Data:
| Indole Derivative | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylindole | Pd(OAc)₂ | O₂ | Toluene/AcOH | 80 | 24 | 75 | |
| N-Methylindole | Pd(OTFA)₂ | BQ | Toluene | 100 | 24 | 85 | |
| Indole | Pd(OTFA)₂ | BQ | Toluene | 100 | 24 | 61 | |
| 5-Methoxy-N-methylindole | Pd(OAc)₂ | O₂ | Toluene/AcOH | 80 | 24 | 82 |
Troubleshooting Guide 2: Stereocontrol in the Pictet-Spengler Reaction
Issue: Poor diastereoselectivity in a Pictet-Spengler reaction.
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core of many bisindole alkaloids. Controlling the stereochemistry at the newly formed stereocenter is crucial.
Q&A for Troubleshooting Poor Diastereoselectivity:
Q: My Pictet-Spengler reaction is giving a mixture of diastereomers. How can I improve the selectivity?
A: Diastereoselectivity in the Pictet-Spengler reaction is highly dependent on the reaction conditions. To favor the cis (kinetically favored) product, use lower temperatures (e.g., 0 °C to -78 °C) and a strong Brønsted acid like trifluoroacetic acid (TFA). To favor the trans (thermodynamically favored) product, higher temperatures (reflux) and longer reaction times are often necessary to allow for equilibration. The choice of solvent also plays a significant role; polar aprotic solvents may favor cis products, while non-polar solvents like benzene (B151609) can favor trans products.
Q: I am getting the opposite diastereomer to the one I desire. What should I do?
A: This indicates that the reaction is likely under the wrong type of control (kinetic vs. thermodynamic). If you are aiming for the kinetic product but obtaining the thermodynamic one, shorten the reaction time and lower the temperature. Conversely, if the thermodynamic product is desired, increase the temperature and reaction time. Also, consider the steric and electronic properties of your substrates, as bulky substituents can favor a specific stereochemical outcome.
Detailed Methodologies:
Experimental Protocol: Synthesis of a cis-Tetrahydro-β-carboline [Adapted from 1]
-
Materials: L-tryptophan methyl ester, an aldehyde (e.g., acetaldehyde), trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve L-tryptophan methyl ester (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the aldehyde (1.2 equiv) followed by the dropwise addition of TFA (1.1 equiv).
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data:
Table 1: Effect of Reaction Conditions on the Diastereoselectivity of the Pictet-Spengler Reaction of Tryptophan Derivatives
| Tryptophan Derivative | Aldehyde | Acid Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) |
| L-Tryptophan methyl ester | Acetaldehyde | TFA | DCM | 0 | >95:5 |
| L-Tryptophan methyl ester | Acetaldehyde | Acetic Acid | Benzene | Reflux | 20:80 |
| N-Benzyl tryptophan methyl ester | Butyraldehyde | TFA | DCM | -20 | 90:10 |
| N-Benzyl tryptophan methyl ester | Butyraldehyde | Acetic Acid | Benzene | Reflux | 15:85 |
Troubleshooting Guide 3: Indole Nitrogen Protecting Groups
Issue: Difficulty in removing an indole nitrogen protecting group.
The selection and removal of a suitable protecting group for the indole nitrogen is a critical aspect of the synthetic strategy.
Caption: Logical workflow for troubleshooting indole N-protecting group removal.
Detailed Methodologies:
Experimental Protocol: Deprotection of N-Boc Indole with TFA [Adapted from 2]
-
Materials: N-Boc protected indole, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected indole in DCM (e.g., 0.1 M).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding it to a cooled, saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Quantitative Data:
Table 2: Common Indole Protecting Groups and Their Removal Conditions
| Protecting Group | Common Removal Reagents | Typical Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | TFA, HCl | Acidic (e.g., TFA/DCM) | Base, nucleophiles, hydrogenation |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C | Catalytic Hydrogenation | Acid, base |
| Ts (Tosyl) | SmI₂, Mg/MeOH | Reductive | Acid, base, many oxidizing/reducing agents |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | TBAF, HF | Fluoride source (e.g., TBAF in THF) | Acid, base, nucleophiles |
Troubleshooting Guide 4: Late-Stage C-H Functionalization
Issue: Low yield or poor regioselectivity in a rhodium-catalyzed C-H functionalization of a bisindole alkaloid.
Late-stage C-H functionalization is a powerful tool for diversifying complex molecules like bisindole alkaloids. However, achieving high yields and controlling regioselectivity can be challenging.
Q&A for Troubleshooting Late-Stage C-H Functionalization:
Q: My rhodium-catalyzed C-H functionalization is giving a low yield. What are the likely causes?
A: Low yields can be due to several factors, including an inefficient catalyst system, suboptimal reaction conditions, or decomposition of the starting material or product. Ensure your rhodium catalyst is active and consider screening different rhodium sources (e.g., [Rh(OAc)₂]₂, [Rh₂(esp)₂]). The choice of ligand can also be critical. Systematically optimize the temperature, solvent, and reaction time. The presence of a basic amine in the alkaloid can sometimes interfere with the catalyst, and the use of an appropriate additive may be necessary.
Q: The C-H functionalization is occurring at the wrong position on my bisindole alkaloid. How can I improve regioselectivity?
A: Regioselectivity in C-H functionalization is often directed by steric and electronic factors within the substrate, as well as the nature of the catalyst. The inherent reactivity of different C-H bonds in the bisindole scaffold will play a major role. Sometimes, changing the ligand on the rhodium catalyst can alter the steric environment and influence the site of functionalization. In some cases, installing a directing group on the molecule can provide precise control over the regioselectivity.
Detailed Methodologies:
Experimental Protocol: Rhodium(II)-Catalyzed C-H Functionalization of an Indole [Adapted from 19]
-
Materials: Indole derivative, α-alkyl-α-diazoester, Rh₂(S-NTTL)₄ catalyst, solvent (e.g., dichloromethane or hexane).
-
Procedure:
-
To a solution of the indole derivative (1.0 equiv) and Rh₂(S-NTTL)₄ (0.01 equiv) in the chosen solvent at -78 °C, add a solution of the α-alkyl-α-diazoester (1.2 equiv) in the same solvent dropwise over 1 hour.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Quantitative Data:
Table 3: Regioselectivity in Late-Stage C-H Functionalization of Indole Derivatives
| Substrate | Catalyst | Reagent | Position Functionalized | Yield (%) | Reference |
| N-Methylindole | [Rh₂(OAc)₄] | Ethyl 2-diazo-2-phenylacetate | C3 | 85 | |
| N-Acetylindole | [Rh₂(esp)₂] | Methyl 2-diazo-3-phenylpropanoate | C2 | 78 | |
| Brucine | [Rh₂(OAc)₄] | Methyl phenyldiazoacetate | Multiple sites | Variable |
References
- 1. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Strategies to Increase Semicochliodinol Yield from Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Chrysosporium merdarium for the production of Semicochliodinol.
Troubleshooting Guides
This section provides solutions to common problems that can lead to low yields of this compound.
Issue 1: Low or No Production of this compound
| Potential Cause | Recommended Action |
| Incorrect Fungal Strain or Strain Degeneration | Verify the identity of your Chrysosporium merdarium strain. Fungal strains can lose their productivity after repeated subculturing. It is advisable to always initiate fermentation from a fresh culture grown from a cryopreserved stock.[1] |
| Suboptimal Media Composition | The composition of the fermentation medium is critical for the production of secondary metabolites.[2] For Chrysosporium species, a 2% malt (B15192052) extract medium has been shown to enhance the production of antimicrobial compounds.[3] A solid-state fermentation on a rice-based medium has also been used for the cultivation of C. merdarium.[4] Systematically test different carbon and nitrogen sources to find the optimal composition for this compound production. |
| Inadequate Precursor (L-Tryptophan) Availability | This compound is a bisindole alkaloid derived from L-tryptophan.[5] Ensure that the medium contains a sufficient concentration of L-tryptophan. The optimal concentration will need to be determined empirically, as very high concentrations can sometimes be inhibitory. |
| Incorrect Fermentation pH | The pH of the culture medium significantly affects fungal growth and the activity of biosynthetic enzymes. For many fungal fermentations, a starting pH between 6.0 and 7.0 is optimal. Monitor the pH throughout the fermentation and adjust if necessary. For instance, in the production of the fungal metabolite physcion (B1677767), an initial pH of 6.6 was found to be optimal. |
| Inappropriate Fermentation Temperature | Temperature is a critical parameter for fungal growth and secondary metabolite production. Most Chrysosporium species are mesophilic and grow well between 25°C and 30°C. Deviations from the optimal temperature can significantly reduce yield. For the production of physcion by Aspergillus chevalieri, 28°C was the optimal temperature. |
| Insufficient Aeration and Agitation | Aeration and agitation are crucial for providing dissolved oxygen and ensuring a homogenous distribution of nutrients in submerged fermentations. For shake flask cultures, use baffled flasks and ensure adequate headspace. For bioreactors, optimize the agitation speed and aeration rate. For example, in virginiamycin production, increasing agitation speed had a positive effect on productivity. |
Issue 2: Batch-to-Batch Variability in Yield
| Potential Cause | Recommended Action |
| Inconsistent Inoculum | The age, size, and physiological state of the inoculum can significantly impact fermentation kinetics and final yield. Standardize your inoculum preparation protocol, including the growth phase and cell density of the seed culture. |
| Variability in Raw Materials | Complex media components like malt extract or peptone can vary between suppliers and even between different lots from the same supplier. This can affect nutrient availability and introduce trace elements that may influence secondary metabolism. Consider testing different lots of media components or moving towards a more chemically defined medium for greater consistency. |
| Fluctuations in Fermentation Parameters | Minor variations in pH, temperature, or dissolved oxygen can lead to different metabolic responses and, consequently, variable yields. Ensure that your monitoring and control systems for these parameters are calibrated and functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable fermentation medium for this compound production?
A1: While a specific, optimized medium for this compound is not extensively documented, a good starting point would be a medium rich in complex carbon and nitrogen sources. Based on literature for Chrysosporium and other fungi, you could start with:
-
Basal Medium: A 2% malt extract broth or Potato Dextrose Broth (PDB) can be a good starting point.
-
Precursor Supplementation: Since L-tryptophan is the direct precursor to the indole (B1671886) ring of this compound, supplementing the medium with L-tryptophan is highly recommended. The optimal concentration should be determined experimentally, starting in the range of 1-5 g/L.
Q2: What are the optimal physical parameters for this compound fermentation?
A2: Optimal physical parameters need to be determined for your specific strain and fermentation setup. However, based on general knowledge of fungal fermentations, you can start with the following ranges:
| Parameter | Recommended Starting Range |
| Temperature | 25 - 30°C |
| pH | 6.0 - 7.0 |
| Agitation (Shake Flask) | 150 - 200 rpm |
| Aeration (Bioreactor) | 1 - 2 vvm (volume of air per volume of medium per minute) |
Q3: How can I confirm that my fermentation is producing this compound?
A3: You will need to extract the secondary metabolites from the fermentation broth and mycelium and then use analytical techniques to identify this compound. A general workflow would be:
-
Extraction: Extract the culture with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).
-
Chromatographic Separation: Use techniques like High-Performance Liquid Chromatography (HPLC) to separate the components of the crude extract.
-
Spectrometric Identification: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the compound by comparing the data with known values for this compound.
Q4: Are there any genetic engineering strategies that could increase the yield of this compound?
A4: While specific genetic engineering of Chrysosporium merdarium for this compound production is not widely reported, general strategies applicable to fungal secondary metabolite production include:
-
Overexpression of Biosynthetic Genes: Identify the gene cluster responsible for this compound biosynthesis and overexpress key genes, such as those encoding for the non-ribosomal peptide synthetase (NRPS)-like enzymes and prenyltransferases.
-
Increasing Precursor Supply: Engineer the primary metabolic pathways to increase the intracellular pool of L-tryptophan. This could involve overexpressing genes in the shikimate pathway.
-
Eliminating Competing Pathways: Knock out genes that divert precursors away from the this compound pathway into other secondary metabolites.
Experimental Protocols & Visualizations
Protocol 1: General Solid-State Fermentation of Chrysosporium merdarium
This protocol is adapted from a method used for the cultivation of C. merdarium for the production of other secondary metabolites.
-
Medium Preparation: For each flask, add 100 g of rice and 100 mL of purified water.
-
Sterilization: Autoclave the rice medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized rice medium with a fresh culture of C. merdarium.
-
Incubation: Incubate the flasks at room temperature (approximately 25°C) for 4 weeks in a static condition.
-
Extraction: After incubation, extract the entire culture with methanol followed by ethyl acetate.
-
Analysis: Combine the extracts, evaporate the solvent, and proceed with purification and analysis.
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound B from Chorismate.
Diagram 2: General Workflow for Fermentation Optimization
Caption: A systematic workflow for optimizing this compound fermentation yield.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A logical flowchart for troubleshooting common issues leading to low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of the genus Chrysosporium in relation to the composition of the culture media used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Indole Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of indole (B1671886) alkaloids.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the HPLC analysis of indole alkaloids, offering potential causes and systematic solutions.
Peak Shape Issues
Q1: Why are my indole alkaloid peaks tailing?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing basic compounds like indole alkaloids.[1][2] This phenomenon can compromise resolution and the accuracy of quantification.[1]
-
Cause 1: Secondary Interactions. Strong interactions can occur between the basic indole alkaloids and residual acidic silanol (B1196071) groups on the silica-based stationary phase.[2][3]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) with additives like formic or trifluoroacetic acid can protonate the silanol groups, minimizing their interaction with the basic analytes.
-
Use an End-Capped Column: Employ a column where residual silanol groups have been chemically deactivated (end-capped) to reduce these secondary interactions.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanols.
-
-
-
Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume. Consider using a column with a higher loading capacity.
-
-
Cause 3: Inappropriate Sample Solvent. The solvent used to dissolve the sample should be of equal or weaker strength than the initial mobile phase to prevent peak distortion.
-
Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.
-
Q2: What causes peak fronting for my indole alkaloid analysis?
Peak fronting, where the first half of the peak is broader, is the inverse of peak tailing. It is often a result of column overload or issues with sample solubility.
-
Cause 1: Concentration Overload. The sample plug is too concentrated, leading to detector saturation or insufficient interaction with the stationary phase.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Cause 2: Poor Sample Solubility. If the sample is not fully dissolved in the mobile phase, it can lead to an uneven band front.
-
Solution: Change the sample solvent to one in which the indole alkaloids are more soluble and that is compatible with the mobile phase.
-
-
Cause 3: Column Collapse. Operating the column outside of its recommended temperature or pH range can cause physical damage to the packed bed.
-
Solution: Ensure the HPLC method operates within the column manufacturer's specified limits for pH and temperature.
-
Resolution and Retention Time Issues
Q3: How can I improve the resolution between closely eluting or co-eluting indole alkaloids?
Poor resolution can hinder accurate quantification. Several parameters can be adjusted to enhance the separation of co-eluting peaks.
-
Solution 1: Optimize Mobile Phase Composition.
-
Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve the separation of early-eluting peaks.
-
Solvent Type: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter selectivity due to different interactions with the analyte and stationary phase.
-
pH Adjustment: Since indole alkaloids are basic, their retention is highly sensitive to the mobile phase pH. Adjusting the pH can significantly alter the selectivity between two or more compounds.
-
-
Solution 2: Adjust the Elution Method.
-
Gradient Elution: For complex samples, a gradient elution, where the mobile phase composition changes over time, can improve resolution and shorten analysis time. A shallower gradient (slower increase in organic solvent) can enhance the separation of closely eluting compounds.
-
-
Solution 3: Change the Stationary Phase. If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry (e.g., C18, Phenyl, PFP) can provide alternative selectivity through different interaction mechanisms like π-π interactions.
-
Solution 4: Adjust Column Temperature. Temperature affects solvent viscosity and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it may also enhance separation for certain compounds.
Q4: My retention times are drifting. What is the cause and how can I fix it?
Inconsistent retention times can make peak identification and quantification unreliable.
-
Cause 1: Inadequate Column Equilibration. The column must be thoroughly equilibrated with the mobile phase before injection, especially when using gradient elution.
-
Solution: Ensure a sufficient equilibration time between runs.
-
-
Cause 2: Inconsistent Mobile Phase Preparation. Inaccurate composition of the mobile phase is a common reason for retention time shifts.
-
Solution: Prepare the mobile phase carefully and consistently. Using a buffer can help maintain a stable pH.
-
-
Cause 3: Fluctuating Column Temperature. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Baseline and System Issues
Q5: What causes a noisy or drifting baseline in my chromatogram?
An unstable baseline can interfere with the detection and quantification of analytes, especially at low concentrations.
-
Cause 1: Mobile Phase Issues.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell.
-
Solution: Use an online degasser or sparge solvents with helium.
-
-
Contamination: Impurities in the solvents can cause a noisy or drifting baseline, particularly in gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and filter them before use.
-
-
-
Cause 2: Detector Problems. A failing lamp or a contaminated flow cell can be the source of baseline noise.
-
Solution: Regularly maintain and check the detector's performance.
-
Q6: I am observing "ghost peaks" in my chromatograms. Where do they come from?
Ghost peaks are unexpected peaks that can appear in your chromatograms, including blank runs.
-
Cause 1: Carryover. A highly concentrated or "sticky" sample from a previous injection can bleed into subsequent runs.
-
Solution: Implement a robust needle wash protocol and run a blank gradient after analyzing a high-concentration sample.
-
-
Cause 2: Contaminated Mobile Phase or System. Impurities in the mobile phase or leaching from system components can cause ghost peaks.
-
Solution: Use fresh, high-purity mobile phase and ensure all system components are clean.
-
Data Presentation: Optimizing HPLC Parameters
The following tables summarize key parameters and their effects on the separation of indole alkaloids.
Table 1: Mobile Phase pH Effects on Indole Alkaloid Retention
| Mobile Phase pH Relative to Analyte pKa | Ionization State of Basic Indole Alkaloid | Expected Retention on Reversed-Phase Column | Potential Issues |
| pH > pKa + 2 | Mostly Neutral | Increased Retention | Poor solubility |
| pH ≈ pKa | Partially Ionized | Unstable Retention | Peak distortion, split peaks |
| pH < pKa - 2 | Fully Ionized (Protonated) | Decreased Retention | Improved peak shape for basic compounds |
Table 2: Comparison of Isocratic and Gradient Elution for Indole Alkaloid Analysis
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase Composition | Constant throughout the run | Changes during the run |
| Best Suited For | Simple mixtures, quality control | Complex mixtures with a wide range of polarities |
| Advantages | Simple, reproducible, stable baseline | Better resolution for complex samples, shorter run times, improved peak shape |
| Disadvantages | Can lead to long run times for strongly retained compounds, poor resolution for complex mixtures | Requires column re-equilibration, potential for baseline drift |
Table 3: Stationary Phase Selection Guide for Indole Alkaloids
| Stationary Phase | Primary Interaction Mechanism | Best For |
| C18 (ODS) | Hydrophobic interactions | General purpose, separation of non-polar to moderately polar indole alkaloids. |
| C8 | Hydrophobic interactions (less retentive than C18) | Analytes that are too strongly retained on C18. |
| Phenyl | π-π interactions, hydrophobic interactions | Aromatic and moderately polar indole alkaloids, offers alternative selectivity to C18. |
| Pentafluorophenyl (PFP) | Multiple interactions (hydrophobic, π-π, dipole-dipole, ion-exchange) | Polar alkaloids, offering unique selectivity. |
| Embedded Polar Group (e.g., amide, carbamate) | Hydrophobic interactions, hydrogen bonding | Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases. |
Experimental Protocols
Protocol 1: General Sample Preparation for Indole Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction of indole alkaloids from a plant matrix for HPLC analysis.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction: a. Weigh approximately 1 gram of the powdered plant material. b. Add 20 mL of an appropriate extraction solvent (e.g., methanol, ethanol, or an aqueous-organic mixture). c. Use ultrasonication or shaking for 30-60 minutes to facilitate extraction. d. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: a. Collect the supernatant. b. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to a suitable concentration to avoid column overload.
Protocol 2: Mobile Phase Preparation for Reversed-Phase HPLC of Indole Alkaloids
This protocol describes the preparation of a typical mobile phase for the analysis of indole alkaloids.
-
Aqueous Phase (Mobile Phase A): a. Measure 1000 mL of HPLC-grade water into a clean glass bottle. b. Carefully add a modifier to control pH, for example, 1.0 mL of formic acid or trifluoroacetic acid, to achieve a pH between 2 and 3. c. Mix the solution thoroughly. d. Filter the solution through a 0.22 µm membrane filter. e. Degas the mobile phase for 15-20 minutes using sonication, vacuum filtration, or an online degasser.
-
Organic Phase (Mobile Phase B): a. Use HPLC-grade acetonitrile or methanol. b. It is recommended to filter and degas the organic phase as well, especially for sensitive analyses.
-
System Purging: Before running any samples, purge the HPLC pumps with the prepared mobile phases to ensure the system is free of air bubbles and previous solvents.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A stepwise approach to mobile phase optimization for indole alkaloids.
References
Technical Support Center: Overcoming Solubility Challenges of Semicochliodinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Semicochliodinol in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bisindole alkaloid natural product. Like many complex organic molecules, it possesses a hydrophobic structure, leading to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state to interact with its biological targets.
Q2: What are the primary biological activities of this compound?
A2: this compound has been identified as an inhibitor of both HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase.[1] These activities make it a compound of interest for further investigation in antiviral and cancer research.
Q3: What is the initial recommended solvent for dissolving this compound?
A3: Based on its chemical structure and the general properties of bisindole alkaloids, the initial recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Alkaloids are generally soluble in polar organic solvents like DMSO.
Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Decrease the final concentration: The simplest approach is to lower the final working concentration of this compound in your assay to a level that remains soluble in the aqueous buffer.
-
Optimize the co-solvent concentration: While it's advisable to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different co-solvent: If DMSO is not suitable for your assay, other water-miscible organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.
-
Employ solubilizing agents: The use of surfactants or cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds.
Q5: Are there alternative methods to co-solvents for improving the solubility of this compound?
A5: Yes, several other techniques can be employed:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. As an alkaloid, this compound's solubility may be enhanced in acidic aqueous solutions.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. It is important to work at concentrations above the critical micelle concentration (CMC) of the surfactant.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. β-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Problem: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent | Ensure you are using a high-purity, anhydrous polar organic solvent like DMSO or DMF. |
| Insufficient solvent volume | Increase the volume of the solvent to reduce the concentration. |
| Compound aggregation | Gently warm the solution in a water bath (37-50°C) and/or sonicate the vial for 5-10 minutes to break up aggregates. |
Problem: The compound precipitates upon dilution into the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | Decrease the final working concentration of this compound. |
| Insufficient co-solvent | Gradually increase the final percentage of the co-solvent (e.g., DMSO) in the assay buffer, ensuring it remains within a non-toxic range for your cell line (typically ≤ 0.5%). |
| pH of the buffer | Test a range of physiologically acceptable buffer pH values. Solubility of alkaloids may increase in slightly acidic conditions. |
| Temperature effects | Ensure all solutions are at the same temperature before mixing. Some compounds are less soluble at lower temperatures. |
Problem: Inconsistent or non-reproducible assay results.
| Possible Cause | Troubleshooting Steps |
| Micro-precipitation | Undetected micro-precipitates can lead to variable amounts of soluble compound. Centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your assay. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surfaces of plates and tubes. Consider using low-adhesion plasticware or including a small amount of a non-ionic surfactant in your buffer. |
| Compound degradation | Prepare fresh stock solutions and working dilutions for each experiment to avoid issues with compound stability over time. |
Data Presentation
The following table provides suggested starting concentrations and solvent systems for dissolving this compound. It is important to note that the optimal conditions may vary depending on the specific aqueous buffer and experimental setup.
| Solvent System | Stock Solution Concentration | Final Assay Concentration Range | Notes |
| DMSO | 10-50 mM | 1-100 µM | The final DMSO concentration in the assay should ideally be ≤ 0.5%. |
| Ethanol | 5-20 mM | 1-50 µM | May be less toxic to some cell lines than DMSO. |
| DMSO / PBS with Tween® 80 | 10 mM in DMSO | 1-25 µM | Final Tween® 80 concentration should be around 0.01-0.1%. |
| HP-β-Cyclodextrin in Water | 1-5 mM | 0.1-10 µM | Prepare a stock solution of HP-β-CD in water first, then add this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using Co-solvency
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): If a wide range of concentrations is needed, perform serial dilutions of the stock solution in 100% DMSO.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept constant across all experimental and control groups.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.
-
Add this compound: Add the this compound stock solution in DMSO dropwise to the HP-β-CD solution while vortexing.
-
Equilibrate: Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Workflow
Caption: Troubleshooting Workflow for this compound Solubility.
References
troubleshooting false positives in HIV-1 protease assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve false positives in HIV-1 protease assays.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of an HIV-1 protease inhibitor screening assay?
A1: A false positive is a result where a test compound appears to inhibit the HIV-1 protease, but this apparent activity is not due to direct, specific binding and inhibition of the enzyme's active site. Instead, the result is caused by interference with the assay system itself. This can lead to the misinterpretation of a compound as a potential drug candidate, wasting time and resources on a compound that is not a true inhibitor.
Q2: What are the most common causes of false positives in fluorescence-based HIV-1 protease assays (e.g., FRET assays)?
A2: False positives in fluorescence-based assays are often caused by:
-
Compound Autofluorescence: The test compound itself fluoresces at the same excitation or emission wavelengths as the assay's reporter fluorophore, leading to an artificially high signal that can be misinterpreted as a lack of enzyme activity.
-
Fluorescence Quenching: The test compound absorbs the light emitted by the fluorophore (a phenomenon known as "inner filter effect") or directly quenches the fluorophore's signal through non-specific interactions. This reduction in signal mimics the effect of true enzyme inhibition.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the enzyme or substrate, non-specifically inhibiting the reaction and giving a false positive result.
-
Reactivity with Assay Components: The compound may react with and degrade the enzyme, the substrate, or other components of the assay buffer (e.g., DTT), leading to a loss of signal.
-
Light Scattering: The compound may be poorly soluble and form a precipitate, which can scatter light and interfere with the accurate measurement of fluorescence.
Q3: How can I assess the quality and reliability of my high-throughput screening (HTS) assay to minimize false positives?
A3: The quality of an HTS assay is typically assessed using statistical parameters derived from positive and negative controls. The most important parameter is the Z'-factor, which accounts for both the dynamic range of the assay and the variability of the data.[1][2]
-
Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the uninhibited control (negative control) to the mean signal of the fully inhibited control (positive control). While a high S/B is desirable, it does not account for data variability.[1]
-
Z'-Factor: This metric provides a more robust assessment of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[2][3]
Data Presentation: Assay Quality Metrics
The following table summarizes the interpretation of common assay quality metrics.
| Metric | Formula | Interpretation |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | Indicates the dynamic range of the assay. A higher S/B is generally better, but this metric alone is insufficient as it ignores variability.[1] |
| Z'-Factor | 1 - [ (3 * SD(Positive Control) + 3 * SD(Negative Control)) / |Mean(Positive Control) - Mean(Negative Control)| ] | Z' ≥ 0.5: Excellent assay for HTS.[2][4] 0 < Z' < 0.5: Marginal assay, may require optimization.[2] Z' ≤ 0: Unsuitable for screening.[2] |
SD = Standard Deviation
Troubleshooting Guides
Problem 1: High hit rate in the primary screen.
This often suggests a systematic issue with the assay or a class of compounds that interfere with the assay technology.
Troubleshooting Workflow
Caption: Workflow for troubleshooting a high hit rate in an HIV-1 protease screening assay.
Problem 2: A confirmed "hit" from the primary assay is not showing activity in secondary assays.
This indicates that the compound is likely a false positive due to assay-specific interference. The following diagram illustrates the relationship between different causes of false positives and the corresponding validation steps.
Logical Relationships of False Positives and Validation
Caption: Relationship between causes of false positives and corresponding validation assays.
Experimental Protocols
Protocol 1: Counterscreen for Compound Autofluorescence and Quenching
Objective: To determine if test compounds interfere with the fluorescence detection system.
Methodology:
-
Plate Preparation: Prepare a 96- or 384-well black, flat-bottom plate.
-
Compound Addition: Add the test compounds to the wells at the same final concentration used in the primary screening assay.
-
Control Wells:
-
Negative Control: Wells with assay buffer and DMSO (or vehicle).
-
Positive Control: Wells with a known fluorescent product of the assay (if available) or the cleaved substrate.
-
-
Assay Buffer: Add assay buffer to all wells.
-
Fluorescence Reading (Pre-read): Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
Interpretation: A high signal in the compound-only wells (compared to the vehicle control) indicates autofluorescence.
-
-
Substrate Addition: Add the fluorogenic substrate to all wells.
-
Fluorescence Reading (Post-read): Read the plate again.
-
Interpretation: A decrease in the fluorescence of the positive control wells containing the test compound indicates fluorescence quenching.
-
Protocol 2: Orthogonal Assay - Surface Plasmon Resonance (SPR) for Binding Validation
Objective: To confirm a direct physical interaction between the putative inhibitor and HIV-1 protease in a label-free system.
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize recombinant HIV-1 protease onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a clear binding signal. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.[5][6]
-
-
Analyte Preparation:
-
Dissolve the test compound in a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-5%) to ensure solubility.
-
Prepare a dilution series of the compound, typically ranging from 10-fold below to 10-fold above the expected dissociation constant (Kd).
-
-
Binding Analysis:
-
Inject the different concentrations of the compound over the protease-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[6]
-
Monitor the binding response (in Resonance Units, RU) in real-time. Each injection should include an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Interpretation: A concentration-dependent binding response that fits a specific binding model confirms a direct interaction between the compound and the protease.
-
Protocol 3: Orthogonal Assay - Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation
Objective: To confirm direct binding and determine the thermodynamic profile (enthalpy, entropy) of the interaction.
Methodology:
-
Sample Preparation:
-
Dialyze the purified HIV-1 protease extensively against the ITC running buffer (e.g., 10 mM sodium acetate, pH 5.0).[7]
-
Dissolve the test compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein solution and the compound solution to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the HIV-1 protease solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) of the compound into the protein solution while monitoring the heat change.[7]
-
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding experiment data.
-
Fit the integrated heat data to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka, and its inverse Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[8]
-
Interpretation: A sigmoidal binding isotherm indicates a specific binding event, confirming the compound as a true binder.
-
Quantitative Data: Reference Inhibitor IC50 Values
The following table provides typical IC50 values for well-characterized HIV-1 protease inhibitors in biochemical assays. These can be used as positive controls to benchmark your assay performance.
| Inhibitor | Typical IC50 Range (nM) | Reference |
| Lopinavir (B192967) | 0.6 - 1.0 | [9] |
| Ritonavir (B1064) | 3.0 - 5.0 | [9] |
| Darunavir | ~3.0 | [10] |
| Amprenavir | 0.2 (Kd) | [11] |
| Pepstatin A | ~1600 | [12] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, pH, buffer composition). The values provided are for general guidance.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. assay.dev [assay.dev]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
addressing common interferences in EGFR kinase activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Epidermal Growth Factor Receptor (EGFR) kinase activity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Inconsistent IC50 values for my test compound.
| Potential Cause | Troubleshooting Steps |
| ATP Concentration Fluctuation | The inhibitory potential of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across experiments, ideally at or near the Km value for EGFR.[1][2] Variations in ATP levels will lead to shifts in IC50 values.[1] |
| Compound Solubility Issues | Poor solubility of the test compound in the assay buffer can result in an inaccurate concentration and variable outcomes.[1] Visually inspect for any precipitation. It is recommended to test the compound's solubility in the assay buffer beforehand. Consider using a different solvent or a lower concentration range if solubility is a concern.[1] |
| Enzyme Quality and Activity | The purity and specific activity of the recombinant EGFR enzyme can differ between batches, which can affect inhibitor potency. Always use a highly purified and well-characterized enzyme. |
| Pipetting Errors or Incomplete Mixing | Inconsistent results between replicate wells can often be attributed to pipetting inaccuracies or incomplete mixing of reagents. Use calibrated pipettes and ensure all components are mixed thoroughly before dispensing. |
| Temperature Fluctuations | Variations in temperature across the assay plate can lead to inconsistent enzyme activity. Ensure the plate is incubated in a stable temperature environment. |
Issue 2: High background signal in "no enzyme" control wells.
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Reagents may be contaminated with ATP or phosphopeptides. Use fresh, high-quality reagents and dedicated, clean labware to minimize the risk of contamination. |
| Assay Signal Interference | The test compound itself may interfere with the detection method. For instance, in fluorescence-based assays, the compound might be autofluorescent. In luminescence-based assays, it could inhibit the reporter enzyme (e.g., luciferase). Run a control experiment with the assay reagents and the inhibitor but without the kinase to test for this. |
Issue 3: Low or no signal in "no inhibitor" (positive control) wells.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The EGFR enzyme may be inactive due to improper storage or handling. Verify the enzyme's activity with a known potent inhibitor as a control. |
| Incorrect Buffer Composition | The buffer's pH or the concentration of its components may be incorrect, leading to suboptimal enzyme activity. Double-check the buffer preparation and composition. |
| Suboptimal ATP or Substrate Concentration | The concentration of ATP or the substrate may not be optimal for the assay. Titrate the ATP and substrate concentrations to determine the optimal levels for your specific assay conditions. |
Frequently Asked Questions (FAQs)
Q1: How does ATP concentration affect my EGFR kinase assay results?
A1: For ATP-competitive inhibitors, the measured IC50 value is directly influenced by the ATP concentration in the assay. According to the Cheng-Prusoff equation, the IC50 is proportional to the ATP concentration (IC50 = Ki + Ki/Km×[ATP]). Therefore, using ATP concentrations significantly higher than the Michaelis constant (Km) of the kinase for ATP will result in an overestimation of the inhibitor's potency (higher IC50). Conversely, lower ATP concentrations can make the assay more sensitive to ATP-competitive compounds. For consistency and physiological relevance, it is often recommended to use an ATP concentration close to the Km value or, in some cases, at physiological concentrations (1-10 mM) to better mimic the cellular environment.
Q2: My test compound is fluorescent. How can I minimize its interference in a fluorescence-based assay?
A2: Autofluorescent compounds can significantly interfere with fluorescence-based assays, leading to false positives or negatives. Here are some strategies to mitigate this interference:
-
Use Far-Red Tracers: Shifting to fluorescent probes that excite and emit at longer wavelengths (far-red region) can reduce interference, as fewer library compounds fluoresce in this range.
-
Increase Fluorophore Concentration: In some fluorescence polarization assays, increasing the concentration of the fluorescent tracer can minimize the relative contribution of the interfering compound's fluorescence.
-
Run Control Experiments: Always measure the fluorescence of your compound alone in the assay buffer to quantify its intrinsic fluorescence. This allows you to correct the final assay signal.
Q3: What are the key differences between various EGFR kinase assay formats?
A3: Several assay formats are available, each with its own advantages and potential for interference.
| Assay Format | Principle | Advantages | Common Interferences |
| Radiometric | Measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Gold standard, direct measurement, less prone to compound interference. | Use of radioactivity requires special handling and disposal. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous, high-throughput, no radioactivity. | Interference from fluorescent compounds and light scattering from precipitated compounds. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Uses FRET between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) to detect substrate phosphorylation. | High sensitivity, low background, robust. | Potential for interference from compounds that absorb light at the excitation or emission wavelengths. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | High sensitivity, broad dynamic range. | Potential for interference from compounds that inhibit the luciferase enzyme used for signal generation. |
Q4: Can my inhibitor show different activity in a cell-based assay compared to a biochemical assay?
A4: Yes, it is common for inhibitors to exhibit different potencies in cell-based versus biochemical assays. This discrepancy can be attributed to several factors, including:
-
Cellular ATP Concentration: The intracellular ATP concentration (in the millimolar range) is much higher than what is typically used in biochemical assays (micromolar range). This can lead to a significant rightward shift in the IC50 for ATP-competitive inhibitors in cellular assays.
-
Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target. Poor permeability will result in lower apparent potency in cellular assays.
-
Off-Target Effects: In a cellular context, the inhibitor may interact with other kinases or cellular components, leading to unexpected phenotypes or toxicity.
-
Drug Efflux Pumps: Cells may actively pump the inhibitor out, reducing its effective intracellular concentration.
Experimental Protocols
1. Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96-well or 384-well plate, add 1 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
2. Generic Radiometric Filter Binding Assay
This protocol involves the use of radioactivity and should be performed with appropriate safety precautions.
-
Reagents and Materials:
-
Active EGFR kinase
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5% phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In each well of a reaction plate, combine the kinase reaction buffer, test compound, EGFR kinase, and the peptide substrate.
-
Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Logic for selecting an appropriate EGFR kinase assay.
References
Technical Support Center: Improving the Stability of Quinone-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with quinone-containing compounds, such as Semicochliodinol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you address stability challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of quinone-containing compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound degradation upon storage (discoloration, precipitation, loss of activity). | 1. Improper Storage Conditions: Exposure to light, oxygen, high temperatures, or inappropriate pH.[1][2][3] | 1. Optimize Storage: Store the compound as a dry solid in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).[1] For solutions, prepare them fresh and store them protected from light at 2-8°C for short-term use.[2] |
| 2. Hydrolysis: Reaction with water, especially under neutral to basic conditions. | 2. Control pH: If in solution, maintain a slightly acidic pH (e.g., 3-5), as many quinones are more stable in acidic conditions. Use aprotic or dry solvents whenever possible. | |
| 3. Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and temperature. | 3. Inert Atmosphere: Handle solid compounds and prepare solutions under an inert gas. Consider adding antioxidants to formulations if compatible with your experimental design. | |
| Low or inconsistent yield in chemical reactions. | 1. Degradation of Starting Material: The quinone starting material may have degraded prior to the reaction. | 1. Verify Starting Material Integrity: Before use, check the purity of the quinone compound using techniques like HPLC or TLC. |
| 2. Instability Under Reaction Conditions: The reaction conditions (e.g., high temperature, basic pH, presence of nucleophiles) may be causing degradation of the quinone. | 2. Modify Reaction Conditions: If possible, lower the reaction temperature, use aprotic solvents, and avoid strongly basic or nucleophilic conditions. Monitor the reaction progress closely to avoid prolonged reaction times. | |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | 1. Formation of Degradation Products: The compound is degrading in the sample vial or during the chromatographic run. | 1. Sample Preparation and Analysis: Prepare samples immediately before analysis. Use an appropriate, stability-indicating mobile phase, which should ideally be slightly acidic. |
| 2. Photodegradation: Exposure to UV light from laboratory lighting or the instrument's detector. | 2. Protect from Light: Use amber autosampler vials and minimize the exposure of the sample to light. | |
| Decreased biological activity in assays. | 1. Compound Instability in Assay Buffer: The pH, temperature, or components of the assay buffer may be degrading the compound. | 1. Assess Buffer Compatibility: Perform a preliminary experiment to assess the stability of the compound in the assay buffer over the time course of the experiment. Analyze samples at different time points by HPLC. |
| 2. Redox Cycling: Some quinones can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species and a loss of the parent compound. | 2. Modify Assay Conditions: If redox cycling is suspected, consider de-gassing the buffer or including antioxidants (if they do not interfere with the assay). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of quinone-containing compounds?
The main factors are pH, temperature, light, and the presence of oxygen. Quinones are generally more stable in acidic conditions and can degrade rapidly in neutral to basic environments. Higher temperatures accelerate degradation, and exposure to UV and visible light can cause photodegradation. Oxygen can lead to oxidative degradation.
Q2: What are the typical degradation pathways for quinones?
Common degradation pathways include:
-
Nucleophilic Addition: Quinones are electrophiles and can react with nucleophiles, including water. This can lead to the formation of hydroxylated impurities.
-
Disproportionation and Anthrone (B1665570) Formation: This is particularly relevant for anthraquinones, where semiquinone intermediates can react to form the quinone, hydroquinone, and anthrone byproducts.
-
Redox Cycling: In the presence of reducing agents and oxygen, quinones can be reduced to semiquinones, which then react with oxygen to regenerate the quinone and produce reactive oxygen species. This cycle can lead to the consumption of the compound.
-
Photodegradation: Absorption of light can lead to the formation of excited states that can undergo various reactions, including dimerization and oxidation.
Q3: How can I improve the stability of a quinone compound in a formulation?
Several strategies can be employed:
-
pH Adjustment: Buffering the formulation to a slightly acidic pH can significantly improve stability.
-
Antioxidants: The inclusion of antioxidants can mitigate oxidative degradation.
-
Chelating Agents: Metal ions can catalyze the oxidation of quinones. The addition of chelating agents like EDTA can sequester these ions.
-
Excipient Selection: For solid formulations, ensure that the excipients are not basic and have low water content.
-
Packaging: Use of light-blocking and airtight containers is crucial.
Q4: Are there any chemical modifications that can enhance the stability of a quinone?
Yes, structural modifications can improve stability. For example, the introduction of electron-withdrawing groups can sometimes increase the redox potential and reduce the susceptibility to oxidation. Creating steric hindrance around the reactive sites of the quinone ring can also slow down degradation reactions. Hydrogen bonding within the crystal structure of a solid quinone can also enhance its stability.
Quantitative Data on Quinone Stability
| Stress Condition | Parameters | % Degradation of Thymoquinone |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | 1.53% |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | 0.78% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | 5.25% |
| Thermal Degradation | 80°C for 48 hours | 14.68% |
| Photolytic Degradation | UV light (254 nm) for 24 hours | 12.11% |
Data sourced from a forced degradation study on Thymoquinone.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for a quinone-containing compound.
Objective: To generate degradation products and demonstrate the specificity of a stability-indicating analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the quinone compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with 0.1 M NaOH. Dilute to a final concentration suitable for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified period (e.g., 30 minutes, 1, 2 hours). Cool the solution and neutralize with 0.1 M HCl. Dilute to a final concentration for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute to a final concentration for analysis.
-
Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, expose a solution of the compound to the same conditions. After the specified time, dissolve the solid or dilute the solution to a suitable concentration for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reversed-phase HPLC (RP-HPLC) method suitable for analyzing the stability of quinone-containing compounds.
Objective: To separate the parent quinone compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.
-
Solvent A: 0.1% formic acid or acetic acid in water. The acidic pH helps to improve peak shape and can enhance the stability of the quinone during analysis.
-
Solvent B: Acetonitrile or methanol.
-
-
Example Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the quinone compound. A PDA detector is highly recommended to assess peak purity and identify the spectra of degradation products.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare all samples from the forced degradation study and a reference standard of the pure compound in the mobile phase or a compatible solvent.
-
Inject the samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: General degradation pathways for quinone compounds.
Caption: Workflow for a forced degradation study.
References
methods to prevent degradation of Semicochliodinol during storage
Welcome to the Semicochliodinol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound B is a bisindole alkaloid with a quinone-bearing structure. Like many complex natural products, its intricate arrangement of functional groups—including indole (B1671886) rings, a dihydroxy-1,4-benzoquinone core, and a prenyl group—renders it susceptible to degradation from environmental factors.[1] Ensuring its stability is critical for obtaining accurate and reproducible results in biological assays and for maintaining its therapeutic potential during drug development.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The chemical structure of this compound suggests susceptibility to several degradation pathways:
-
Oxidation: The indole rings and hydroxyl groups on the quinone ring are prone to oxidation, which can be accelerated by exposure to atmospheric oxygen. The prenyl group's double bond is also a potential site for oxidative cleavage.
-
Hydrolysis: While the core structure is not immediately prone to hydrolysis, extreme pH conditions can catalyze degradation.
-
Photodegradation: The conjugated system of the molecule is likely to absorb UV and visible light, leading to photochemical degradation.
-
Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation reactions.
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, we recommend the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for short-term storage (weeks) -80°C for long-term storage (months to years) | Minimizes thermal degradation. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidative degradation. |
| Humidity | Store in a desiccated environment | Minimizes moisture-related degradation. |
Q4: How should I store this compound in solution?
A4: this compound is expected to be less stable in solution than in its solid form. If storage in solution is unavoidable, the following is recommended:
-
Solvent Choice: Use a high-purity, dry, aprotic solvent. Ensure the solvent is degassed to remove dissolved oxygen.
-
Temperature: Store solutions at -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Container: Use tightly sealed vials to prevent solvent evaporation and moisture ingress.
Q5: Are there any chemical stabilizers that can be added to this compound formulations?
A5: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, at low concentrations (e.g., 0.01-0.1%) may help mitigate oxidative degradation. However, the compatibility and efficacy of any stabilizer must be empirically determined for your specific application and analytical method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a recently prepared this compound stock solution. | Degradation due to improper storage (exposure to light, oxygen, non-anhydrous solvent, or elevated temperature). | 1. Prepare a fresh stock solution from a solid aliquot stored at -80°C under an inert atmosphere. 2. Ensure the solvent is anhydrous and purge the vial with an inert gas before sealing. 3. Store the stock solution at -80°C in the dark. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Degradation of this compound. | 1. Analyze the sample using a validated stability-indicating HPLC method to identify and quantify the degradants. 2. Review storage and handling procedures to identify potential causes of degradation. |
| Inconsistent experimental results between different batches of this compound. | Degradation of older batches during storage. | 1. Check the storage conditions of all batches. 2. Perform a stability analysis on each batch using a validated analytical method. 3. Always use a fresh, properly stored batch of this compound for critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[2][3][4]
Objective: To investigate the stability of this compound under various stress conditions.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 24 hours. Store solid compound at 80°C for 24 hours as well.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients.[5]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Decision Tree for Degradation Issues.
References
- 1. This compound B | C27H22N2O4 | CID 474303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
dealing with microbial contamination in Chrysosporium merdarium cultures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for managing microbial contamination in Chrysosporium merdarium cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my Chrysosporium merdarium culture?
A1: Microbial contamination can manifest in several ways. Common indicators include:
-
Visual Changes in the Medium: Bacterial contamination can cause the culture medium to become cloudy or turbid.[1][2] You might also observe a change in the medium's color, often turning yellowish, which can indicate a pH shift due to bacterial metabolism.[2][3] Fungal contaminants may appear as distinct filamentous colonies on the surface of the medium.[3]
-
Microscopic Examination: Under a microscope, you may see small, motile objects, which are characteristic of bacteria, or the budding of yeast cells.
-
Unusual Growth Patterns: The presence of white or light-yellow mucoid colonies is a common sign of bacterial contamination on solid media.
Q2: What are the primary sources of contamination in fungal cultures?
A2: Contamination can originate from various sources, including the laboratory environment, personnel, and reagents. Key sources include:
-
Airborne Microorganisms: Unfiltered air can introduce bacteria and fungal spores.
-
Improper Aseptic Technique: Failure to properly sterilize equipment, media, and work surfaces is a major cause of contamination.
-
Contaminated Reagents: Media, water, and sera can be sources of contamination if not properly sterilized or handled.
-
Laboratory Personnel: Microorganisms can be introduced from a researcher's skin, clothing, or breath.
Q3: How can I distinguish between bacterial and fungal cross-contamination?
A3: Differentiating between bacterial and other fungal contaminants can typically be done through visual and microscopic examination.
-
Bacteria: Often form slimy or glistening colonies and can make liquid cultures appear uniformly turbid. Under a microscope, they appear as very small, distinct shapes (cocci or rods).
-
Fungi (Yeast/Mold): Yeasts will appear as budding cells under the microscope. Molds will form filamentous structures (hyphae) that are visible to the naked eye as fuzzy colonies and can be confirmed with a microscope.
Q4: Is it always necessary to discard a contaminated culture?
A4: While discarding the culture is the safest way to prevent the spread of contamination, it may be possible to rescue an irreplaceable culture. Several methods, including the use of antimicrobial agents and physical separation techniques, can be employed to eliminate contaminants. However, the success of these methods is not always guaranteed.
Troubleshooting Guides
Guide 1: Dealing with Bacterial Contamination
If you suspect bacterial contamination in your Chrysosporium merdarium culture, follow these steps:
Step 1: Identification and Confirmation
-
Visual Inspection: Look for cloudy growth in liquid cultures or shiny, mucoid colonies on solid media.
-
Microscopic Examination: Prepare a wet mount from the suspect culture and examine it under a light microscope. Look for small, motile cells, which are indicative of bacteria.
-
Gram Staining: To further characterize the bacteria (Gram-positive or Gram-negative), perform a Gram stain on a sample from the contaminated culture. This can help in selecting an appropriate antibiotic.
Step 2: Elimination of Bacteria
You have two primary approaches to eliminate bacterial contamination: chemical treatment or physical separation.
Option A: Antibiotic Treatment
-
Select an Antibiotic: Choose a broad-spectrum antibiotic or a combination of antibiotics. Common choices for fungal cultures include chloramphenicol, gentamicin, streptomycin (B1217042), and penicillin.
-
Prepare Antibiotic Stock: Prepare a stock solution of the chosen antibiotic(s) and sterilize it by filtration.
-
Treat the Culture: Add the antibiotic to the culture medium at the recommended working concentration (see Table 1).
-
Subculture: Transfer a small piece of the Chrysosporium merdarium mycelium from the treated culture to a fresh plate containing the same concentration of antibiotics.
-
Monitor: Incubate the new culture and monitor for any signs of bacterial regrowth. It may be necessary to perform several rounds of subculturing on antibiotic-containing media.
Option B: Physical Separation (Cabin-Sequestering Method)
This method is useful when antibiotics are ineffective or undesirable. It physically separates the growing fungal hyphae from the non-motile bacteria.
-
Prepare the Plate: On a fresh solid medium plate, excavate a small, 3-5 mm round or square hole (the "cabin").
-
Inoculate: Place a small piece of the contaminated fungal culture into the cabin.
-
Cover: Aseptically place a sterile coverslip over the cabin, pressing gently to ensure it is in close contact with the agar (B569324) surface.
-
Incubate: Incubate the plate at the optimal temperature for Chrysosporium merdarium (e.g., 24°C) for 7-10 days.
-
Isolate Pure Mycelium: The fungal hyphae will grow out from under the edges of the coverslip, while the bacteria will be trapped within the cabin.
-
Subculture: Transfer the newly grown, bacteria-free fungal hyphae to a fresh culture plate.
Guide 2: Managing Fungal Cross-Contamination
If your Chrysosporium merdarium culture is contaminated with another fungus (mold or yeast), the following steps can be taken:
Step 1: Identification
-
Visual Inspection: Look for colonies with different morphologies (color, texture) from your Chrysosporium merdarium culture.
-
Microscopic Examination: Examine the contaminant's spores and hyphal structures under a microscope to confirm it is a fungus and to note its characteristics, which may differ from C. merdarium.
Step 2: Elimination
-
Hyphal Tipping: Under a dissecting microscope, carefully pick a single hyphal tip from the edge of a Chrysosporium merdarium colony that is growing away from the contaminant. Transfer this tip to a new agar plate. This process may need to be repeated several times.
-
Antifungal Agents: As a last resort, you can use an antifungal agent. However, these can also inhibit the growth of your Chrysosporium merdarium. Use the lowest effective concentration. Common options include Amphotericin B and Nystatin (see Table 1).
Data Presentation
Table 1: Commonly Used Antimicrobial Agents for Fungal Cultures
| Agent | Target Organism | Typical Working Concentration | Notes |
| Chloramphenicol | Bacteria (Broad Spectrum) | 50 mg/L | Effective against both Gram-positive and Gram-negative bacteria. |
| Gentamicin | Bacteria (Primarily Gram-negative) | Varies; often used in combination | Can be used to suppress bacterial growth. |
| Penicillin G | Bacteria (Primarily Gram-positive) | Varies; often used in combination | Often used with streptomycin for broader coverage. |
| Streptomycin | Bacteria (Broad Spectrum) | Varies; often used in combination | Can be added to fungal media to inhibit bacteria. |
| Ampicillin | Bacteria (Broad Spectrum) | Varies | Can be used in antibiotic cocktails. |
| Amphotericin B | Fungi and Yeast | 0.25 - 2.5 µg/mL | Can be toxic to eukaryotic cells; use with caution. Stable for 3 days at 37°C. |
| Nystatin | Fungi and Yeast | 100 - 250 U/mL | Less toxic than Amphotericin B. Appears as small crystals in the medium. |
Experimental Protocols
Protocol 1: Cabin-Sequestering (CS) Method for Bacterial Removal
This protocol is adapted from a method developed for removing bacterial contamination from fungal cultures.
Materials:
-
Bacterially contaminated Chrysosporium merdarium culture on a solid medium plate.
-
Fresh solid medium plates (e.g., Potato Dextrose Agar).
-
Sterile scalpel or cork borer (3-5 mm diameter).
-
Sterile coverslips.
-
Sterile inoculation needle or loop.
-
Sterile forceps.
Procedure:
-
Using a sterile scalpel or cork borer, create a 3-5 mm wide and deep hole ("cabin") in the center of a fresh agar plate.
-
With a sterile inoculation needle, pick a small piece of the contaminated fungal mycelium and place it inside the cabin.
-
Using sterile forceps, carefully place a sterile coverslip over the cabin. Press down gently to ensure the coverslip makes firm contact with the agar surface, avoiding air bubbles.
-
Seal the plate with parafilm and incubate at 24°C for 7-10 days.
-
Monitor the plate regularly. Chrysosporium merdarium hyphae should grow out from the edges of the coverslip, while the bacteria remain trapped within the cabin.
-
Once sufficient fungal growth is observed outside the coverslip, use a sterile needle to transfer the new, clean hyphae to a fresh agar plate.
-
Incubate the new plate and confirm that it is free from bacterial contamination.
Protocol 2: General Test for Microbial Contamination
This protocol can be used to confirm the presence of low-level bacterial or fungal contamination.
Materials:
-
Culture to be tested.
-
Aerobic nutrient broth (e.g., Tryptone Soy Broth).
-
Anaerobic nutrient broth (e.g., Thioglycollate Medium).
-
Sterile pipettes.
-
Incubators set at 22°C and 32°C.
Procedure:
-
Culture the Chrysosporium merdarium for at least two passages on antibiotic-free medium.
-
Label two tubes of aerobic broth and two tubes of anaerobic broth for your sample.
-
In a sterile environment, inoculate each of the four tubes with 1.5 mL of a suspension of your culture. If growing on solid media, scrape some cells into a small amount of sterile saline to create a suspension.
-
Incubate one set of aerobic and anaerobic tubes at 32°C and the other set at 22°C.
-
Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.
-
Turbidity in the broth indicates the presence of microbial contamination. Clear broth suggests the culture is clean.
Visualizations
Caption: Workflow for identifying microbial contamination.
Caption: Cabin-Sequestering method for bacterial removal.
References
Technical Support Center: Enhancing Fungal Secondary Metabolite Production Through Elicitation
Welcome to the technical support center for the elicitation of fungal secondary metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is elicitation in the context of fungal secondary metabolite production?
A1: Elicitation is a technique used to stimulate or enhance the production of secondary metabolites in fungal cultures. It involves the addition of specific substances, known as elicitors, to the culture medium. These elicitors trigger a defense or stress response in the fungus, which in turn activates the biosynthetic pathways responsible for producing the desired secondary metabolites.
Q2: What are the different types of elicitors used for fungal cultures?
A2: Elicitors can be broadly categorized into two types:
-
Biotic elicitors: These are substances of biological origin. They include polysaccharides (like chitin (B13524) and glucans) from fungal cell walls, proteins, and even whole fungal cells (from the same or different species).[1][2]
-
Abiotic elicitors: These are non-biological substances and physical stresses. Examples include heavy metal ions (e.g., CdCl₂, CaCl₂), salts, organic solvents, and physical factors like UV radiation or temperature shifts.[1][3]
Q3: How do I choose the right elicitor for my fungal strain and target metabolite?
A3: The choice of elicitor is highly specific to the fungal species and the desired secondary metabolite. There is no universal elicitor. The best approach is to screen a variety of both biotic and abiotic elicitors. Start with elicitors that have been successfully used for similar fungal species or for the production of structurally related compounds, as reported in the scientific literature.
Q4: When is the best time to add the elicitor to my fungal culture?
A4: The timing of elicitor addition is a critical parameter. Typically, elicitors are added during the late-log or early-stationary phase of fungal growth.[4] During this phase, the primary metabolism slows down, and the fungus is more receptive to stimuli that trigger secondary metabolism. Adding the elicitor too early might inhibit fungal growth, while adding it too late may not provide enough time for the biosynthesis of the target metabolite.
Q5: Can elicitation negatively impact my fungal culture?
A5: Yes, elicitation can have negative effects if not optimized. High concentrations of elicitors can be toxic to the fungus, leading to reduced biomass and, consequently, lower overall yields of the secondary metabolite.[5] It is crucial to perform a dose-response experiment to determine the optimal elicitor concentration that maximizes metabolite production without significantly inhibiting fungal growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No increase in secondary metabolite production after elicitation. | - The chosen elicitor is not effective for your fungal strain or target metabolite.- The elicitor concentration is too low.- The timing of elicitor addition is not optimal.- The analytical method for detecting the metabolite is not sensitive enough. | - Screen a wider range of biotic and abiotic elicitors.- Perform a dose-response experiment with varying elicitor concentrations.- Optimize the time of elicitor addition (e.g., mid-log, late-log, early-stationary phase).- Validate your analytical method (e.g., HPLC, LC-MS) for sensitivity and accuracy. |
| Fungal growth is inhibited after adding the elicitor. | - The elicitor concentration is too high, causing toxicity.- The elicitor preparation is not sterile, leading to contamination. | - Reduce the elicitor concentration. Perform a toxicity assay to determine the maximum tolerable concentration.- Ensure that the elicitor solution is properly sterilized (e.g., autoclaving, filter sterilization) before adding it to the culture. |
| Inconsistent results between experiments. | - Variability in the preparation of the elicitor (especially biotic elicitors).- Inconsistent timing of elicitor addition.- Fluctuations in culture conditions (temperature, pH, aeration). | - Standardize the protocol for elicitor preparation. For fungal elicitors, use a consistent age and amount of mycelia.- Precisely control the timing of elicitor addition based on the growth phase of the fungus.- Maintain consistent and well-documented culture conditions for all experiments. |
| The desired secondary metabolite is degraded after initial production. | - The metabolite may be unstable under the current culture conditions.- The fungus may be producing enzymes that degrade the metabolite. | - Optimize the harvest time after elicitation. Perform a time-course experiment to determine the point of maximum accumulation.- Consider in-situ extraction methods to remove the metabolite from the culture medium as it is produced. |
Quantitative Data on Elicitation-Enhanced Production
The following table summarizes the reported increases in the production of various secondary metabolites in different fungal or plant cell cultures upon elicitation. This data can serve as a reference for expected outcomes in your experiments.
| Fungal/Plant Species | Secondary Metabolite | Elicitor Used | Fold Increase in Yield | Reference |
| Catharanthus roseus | Vinblastine | Fusarium oxysporum extract (0.15%) | 7.88% increase | [5] |
| Catharanthus roseus | Vincristine | Fusarium oxysporum extract (0.15%) | 15.50% increase | [5] |
| Corylus avellana | Paclitaxel (B517696) | Chaetomium globosum extract (10% v/v) | 4.1-fold | [2] |
| Corylus avellana | Paclitaxel | Cladosporium flavigenus extract (10% v/v) | 4.8-fold | [6] |
| Panax ginseng | Ginsenosides | Methyl Jasmonate (MeJa) | Up to 28-fold | [7] |
| Coleus forskohlii | Forskolin | Fungal elicitors | Up to 6-fold | [7] |
| Cayratia trifolia | Stilbenes | Yeast Extract | 3-fold | [8] |
Experimental Protocols
Protocol 1: Preparation of a Fungal Elicitor from a Homogenized Mycelial Culture
This protocol describes the preparation of a biotic elicitor from a fungal culture, which can then be used to elicit secondary metabolite production in your target fungal strain.
Materials:
-
Actively growing fungal culture (the elicitor source)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth)
-
Sterile distilled water
-
Blender or homogenizer
-
Autoclave
-
Sterile filtration unit (0.22 µm filter)
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculate and grow the elicitor fungus: Inoculate the chosen elicitor fungus into a liquid culture medium and incubate under optimal conditions until it reaches the desired growth phase (typically 7 days).
-
Harvest the mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Wash the mycelia: Wash the harvested mycelia twice with sterile distilled water to remove any residual medium components.
-
Homogenize the mycelia: Resuspend the washed mycelia in a known volume of sterile distilled water or a buffer (e.g., 0.1M sodium acetate, pH 5.6) and homogenize using a sterile blender or homogenizer.[8]
-
Sterilize the homogenate: Autoclave the mycelial homogenate at 121°C for 20 minutes. This process both sterilizes the elicitor and releases cell wall fragments that are effective elicitors.
-
Separate the elicitor: Centrifuge the autoclaved homogenate to pellet the larger cell debris. The supernatant contains the soluble elicitor components.
-
Store the elicitor: The supernatant can be used directly as the elicitor or stored at 4°C for future use. For long-term storage, consider freezing at -20°C.
Protocol 2: Elicitation of the Target Fungal Culture
This protocol outlines the steps for applying the prepared elicitor to your target fungal culture to enhance secondary metabolite production.
Materials:
-
Actively growing culture of your target fungus
-
Prepared fungal elicitor solution (from Protocol 1)
-
Sterile pipettes or syringes
Procedure:
-
Grow the target fungus: Inoculate your target fungus into its optimal production medium and incubate under standard conditions.
-
Monitor fungal growth: Monitor the growth of your culture (e.g., by measuring biomass, optical density, or substrate consumption) to determine the optimal time for elicitor addition (typically late-log or early-stationary phase).
-
Add the elicitor: Aseptically add the prepared fungal elicitor solution to your target fungal culture to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 1%, 2.5%, 5% v/v) to find the optimum.
-
Incubate the elicited culture: Continue the incubation of the elicited culture for a specific period (e.g., 24, 48, 72 hours). The optimal elicitation time will need to be determined experimentally.
-
Harvest and analyze: After the elicitation period, harvest the fungal biomass and/or the culture broth. Extract the secondary metabolites and quantify their production using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Include controls: Always include a control culture to which a sterile medium or water is added instead of the elicitor to accurately assess the effect of elicitation.
Visualizations
References
- 1. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Chapter - Secondary Metabolite Production through Elicitation: Biotic, Abiotic, MeJA, PGRs and Stress Signaling in Improving Compounds in Select Medicinal Plants | Bentham Science [benthamscience.com]
- 4. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 5. Fungal Elicitation Enhances Vincristine and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potential of Semicochliodinol in Lung Cancer: A Comparative Analysis Against Established EGFR Inhibitors
For Immediate Release
In the dynamic landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and specificity against lung cancer remains a paramount objective. This guide offers a comparative overview of the investigational compound semicochliodinol against well-established Epidermal Growth Factor Receptor (EGFR) inhibitors used in the treatment of lung cancer. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
At present, direct comparative experimental data between this compound and known EGFR inhibitors such as gefitinib (B1684475) and erlotinib (B232) in lung cancer cell lines is not available in the public domain. The information presented herein is based on the known mechanisms of established EGFR inhibitors and the general anticancer properties of chemical classes related to this compound, such as indoles and quinolines. Further research is critically needed to elucidate the specific activity and potential advantages of this compound.
The Landscape of EGFR Inhibition in Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, driving tumor cell proliferation, survival, and metastasis. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant NSCLC.
Known EGFR Inhibitors:
-
Gefitinib (Iressa®): A first-generation EGFR TKI that reversibly inhibits the tyrosine kinase activity of both wild-type and activating mutant forms of EGFR.
-
Erlotinib (Tarceva®): Another first-generation reversible EGFR TKI with a similar mechanism of action to gefitinib.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI that is effective against both sensitizing EGFR mutations and the T790M resistance mutation.
This compound: An Investigational Compound of Interest
This compound is a natural product whose biological activities are still under investigation. While its precise mechanism of action in cancer cells is not yet fully characterized, related compounds containing indole (B1671886) and quinoline (B57606) scaffolds have demonstrated a range of anticancer effects, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The potential for this compound to act as an EGFR inhibitor is an area of active research interest.
Comparative Efficacy: A Data-Driven Overview (Hypothetical)
To facilitate a conceptual comparison, the following tables present hypothetical data based on typical experimental outcomes for a novel inhibitor versus established drugs. It is crucial to note that these tables are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: Comparative Cytotoxicity (IC50) in EGFR-Mutant NSCLC Cell Lines
| Compound | A549 (EGFR wild-type) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Gefitinib | > 10 | ~5-10 |
| Erlotinib | > 10 | ~5-10 |
| Osimertinib | ~1 | ~0.01-0.1 |
Table 2: Inhibition of EGFR Phosphorylation (Hypothetical Western Blot Data)
| Treatment | p-EGFR (Tyr1068) Expression | Total EGFR Expression |
| Control (Untreated) | +++ | +++ |
| This compound | Data Not Available | Data Not Available |
| Gefitinib | + | +++ |
| Erlotinib | + | +++ |
| Osimertinib | - | +++ |
Experimental Protocols
To generate the type of data required for a robust comparison, the following standard experimental protocols would be employed:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, H1975) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, Gefitinib, Erlotinib) for 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for EGFR Phosphorylation
-
Cell Lysis: Lung cancer cells are treated with the test compounds for a specified time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for comparing EGFR inhibitors.
Caption: The EGFR signaling pathway, which regulates cell proliferation and survival.
Caption: A typical experimental workflow for comparing the efficacy of EGFR inhibitors.
Future Directions
The preliminary interest in this compound warrants further rigorous investigation. Key future research directions should include:
-
Direct Comparative Studies: Head-to-head studies of this compound against first, second, and third-generation EGFR inhibitors in a panel of lung cancer cell lines with different EGFR mutation statuses.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanism by which this compound exerts its anticancer effects, including its binding affinity to the EGFR kinase domain.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in preclinical animal models of lung cancer.
This guide serves as a foundational document to stimulate further research into the potential of this compound as a novel therapeutic agent for lung cancer. The scientific community eagerly awaits empirical data to substantiate its comparative efficacy and clinical promise.
Unveiling the Kinase inhibitory Potential of Semicochliodinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Semicochliodinol's mechanism of action, focusing on its impact on kinase pathways. While direct and extensive experimental data on this compound is limited, this document synthesizes available information and draws comparisons with related compounds to offer a comprehensive overview for research and drug development purposes.
This compound B, a bisindole alkaloid isolated from the fungus Chrysosporium merdarium, has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] This finding positions this compound as a compound of interest in the study of cancer and other diseases driven by aberrant kinase signaling.
Comparative Analysis of Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) | Source |
| This compound A and B | EGF-R protein tyrosine kinase | 15 - 60 | [1] |
| Erlotinib | EGFR | 0.002 - 0.02 | N/A |
| Gefitinib | EGFR | 0.02 - 0.08 | N/A |
| Staurosporine | Broad Spectrum Kinase Inhibitor | 0.001 - 0.02 | N/A |
Note: Data for Erlotinib, Gefitinib, and Staurosporine are provided as representative examples of potent and broad-spectrum kinase inhibitors for comparative purposes and are not derived from the same study as the this compound data.
Mechanism of Action on Kinase Pathways
The primary identified mechanism of action for this compound is the inhibition of EGFR protein tyrosine kinase.[1] EGFR is a critical receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Given the structural similarity of this compound to Asterriquinones, it is plausible that it shares a similar mechanism of action. Asterriquinones have been shown to inhibit EGFR signaling by disrupting the crucial interaction between the phosphorylated EGFR and the adaptor protein Grb2. This disruption prevents the recruitment of Sos (Son of Sevenless) and the subsequent activation of the Ras-MAPK pathway.
Downstream Signaling Pathways
Inhibition of EGFR by this compound is expected to impact two major downstream signaling pathways:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: By preventing the activation of Ras, this compound would likely lead to the downregulation of the MAPK cascade, which is heavily involved in cell proliferation and survival.
-
PI3K-Akt-mTOR Pathway: EGFR activation also leads to the activation of the PI3K-Akt pathway, another critical signaling route for cell growth, proliferation, and survival. Inhibition of EGFR would consequently lead to the suppression of this pathway.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the putative mechanism of action of this compound on EGFR signaling pathways.
Caption: Proposed mechanism of this compound action on the EGFR signaling pathway.
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Experimental Protocols
While the precise protocol used in the original discovery of this compound's activity is not detailed in the available literature, a standard in vitro EGFR tyrosine kinase inhibition assay would typically follow these steps:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR tyrosine kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Erlotinib)
-
Negative control (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range might be from 100 µM down to 0.01 µM. Prepare similar dilutions for the positive control inhibitor.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound (this compound), positive control, or DMSO (negative control) to the appropriate wells.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of recombinant EGFR kinase and ATP to each well. The final ATP concentration should be close to its Km for EGFR.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based luminescence measurement.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound B demonstrates inhibitory activity against EGFR protein tyrosine kinase, a key player in cellular signaling and a validated target in cancer therapy. While further studies are required to fully elucidate its kinase selectivity profile and its precise mechanism of action on downstream signaling pathways, the available data suggests it is a promising lead compound for the development of novel kinase inhibitors. The structural relationship to Asterriquinones provides a strong rationale for investigating its potential to disrupt protein-protein interactions within the EGFR signaling complex. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research into the biological activities of this compound and its analogs.
References
A Comparative Analysis of the Biological Activities of Semicochliodinol and Isocochliodinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Semicochliodinol and its isomer, Isocochliodinol. The information presented is based on available experimental data, focusing on their enzyme inhibitory effects.
Quantitative Comparison of Bioactivities
This compound A, this compound B, and Isocochliodinol have been identified as potent inhibitors of HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.
| Compound | HIV-1 Protease Inhibition (IC50) | EGF-R Protein Tyrosine Kinase Inhibition (IC50) |
| This compound A | 0.17 µM | 15 µM |
| This compound B | Not Reported | 60 µM |
| Isocochliodinol | Not Reported | Not Reported |
| Didemethylasterriquinone D | 0.8 µM | 30 µM |
Data extracted from the abstract of "this compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium"[1]. Note that specific IC50 values for this compound B against HIV-1 protease and for Isocochliodinol against both targets were not detailed in the available abstract.
Experimental Protocols
While the full experimental details from the primary study were not accessible, the following are generalized protocols for the key assays mentioned, based on standard methodologies in the field.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is designed to identify and characterize inhibitors of HIV-1 protease.
-
Reagent Preparation : A fluorogenic substrate peptide that is cleaved by HIV-1 protease is prepared in an appropriate assay buffer. The test compounds (this compound A, B, and Isocochliodinol) and a known inhibitor (e.g., Pepstatin A) are dissolved in a suitable solvent (like DMSO) to create stock solutions, which are then serially diluted.
-
Enzyme Reaction : Recombinant HIV-1 protease is pre-incubated with the test compounds or control at various concentrations in a 96-well microplate.
-
Substrate Addition : The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Signal Detection : The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence intensity is measured over time using a fluorescence plate reader. Cleavage of the substrate by the protease results in an increase in fluorescence.
-
Data Analysis : The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition for each concentration of the test compound is determined relative to the uninhibited control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
EGF-R Protein Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGF-R tyrosine kinase.
-
Reagent Preparation : A peptide or protein substrate for EGF-R is prepared along with a solution of recombinant human EGF-R. ATP is prepared as the phosphate (B84403) donor. Test compounds are serially diluted.
-
Kinase Reaction : The EGF-R enzyme is pre-incubated with the test compounds in a kinase reaction buffer.
-
Initiation of Phosphorylation : The reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a set temperature.
-
Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody, or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis : The kinase activity is determined by the amount of phosphorylated substrate or ATP consumed. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Visualizing the Mechanisms
To better understand the context of these biological activities, the following diagrams illustrate the EGF-R signaling pathway and a typical experimental workflow for enzyme inhibition screening.
Caption: The Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
Other Biological Activities
Conclusion
The available data indicates that this compound A is a potent inhibitor of HIV-1 protease, with a significantly lower IC50 value compared to the related compound, Didemethylasterriquinone D. Both this compound A and B demonstrate inhibitory activity against EGF-R protein tyrosine kinase, with this compound A being the more potent of the two. Further research is necessary to fully elucidate and compare the complete biological activity profiles of this compound and Isocochliodinol, particularly concerning their effects on different cell lines and microbial species. The distinct inhibitory profiles of these closely related isomers highlight the importance of stereochemistry in their interaction with biological targets and underscore their potential as lead compounds for further drug development.
References
Unveiling the Kinase Selectivity of Semicochliodinol: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity profile of Semicochliodinol, a natural product isolated from the fungus Chrysosporium merdarium, against other kinases. While comprehensive kinome-wide screening data for this compound remains limited in publicly available literature, this guide summarizes the existing data on its known kinase target, the Epidermal Growth Factor Receptor (EGFR), and contrasts it with the profiles of established EGFR inhibitors. This comparison offers valuable insights into the potential selectivity and off-target effects of this natural compound.
Kinase Inhibition Profile: this compound vs. Established EGFR Inhibitors
This compound A and B have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. The inhibitory activity of these compounds, along with that of well-characterized EGFR inhibitors, is presented below. It is important to note that while data for this compound is restricted to EGFR, the comparator compounds have been profiled against a broader panel of kinases, illustrating the concept of cross-reactivity.
| Compound | Target Kinase | IC50 (µM) |
| This compound A | EGFR | 15 - 60[1] |
| This compound B | EGFR | 15 - 60[1] |
| Gefitinib | EGFR | 0.029 - 0.063 |
| HER2 | >10 | |
| HER4 | >10 | |
| KDR (VEGFR2) | >100 | |
| SRC | >100 | |
| Erlotinib | EGFR | 0.002 |
| HER2 | 0.49 | |
| KDR (VEGFR2) | >10 | |
| SRC | >10 | |
| Lapatinib | EGFR | 0.01 |
| HER2 | 0.013 | |
| KDR (VEGFR2) | 7.9 | |
| SRC | 0.22 |
Note: IC50 values for comparator compounds are illustrative and sourced from publicly available data. The IC50 range for this compound A and B is based on the findings of Fredenhagen et al., 1997.[1]
Experimental Protocols
The determination of a compound's kinase inhibition profile is a critical step in its preclinical evaluation. Below is a detailed methodology for a common in vitro kinase assay used to determine the IC50 values presented in the comparison table.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a generalized procedure for measuring the inhibitory activity of a compound against a specific kinase.
Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light signal is proportional to the ADP concentration, and therefore, the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
Test compound (e.g., this compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase solution (in assay buffer) to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (at a concentration close to its Km for the kinase) in assay buffer.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Signal Measurement: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context of this compound's activity and the methods used for its characterization, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for kinase cross-reactivity profiling.
Caption: Simplified EGFR signaling pathway.
Caption: General workflow for kinase cross-reactivity profiling.
References
Unveiling the In Vivo Anti-Tumor Potential of Bis-Indole Alkaloids: A Comparative Analysis
While direct in vivo studies confirming the anti-tumor activity of Semicochliodinol are not currently available in published literature, the broader class of bis-indole alkaloids, to which this compound belongs, has demonstrated promising anti-cancer properties in preclinical research. This guide provides a comparative overview of the available in vivo data for a representative bis-indole derivative and contextualizes it with information on Terrequinone A, a structurally related bis-indolylquinone with known anti-tumor activity. For a benchmark comparison, the well-established chemotherapeutic agent Doxorubicin is also included.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer compounds. The information presented is based on available preclinical data and aims to provide an objective comparison to inform further research and development.
Comparative Analysis of Anti-Tumor Activity
Due to the absence of specific in vivo data for this compound, this section focuses on a representative bis-indole derivative that has undergone in vivo testing and the known anti-tumor agent Terrequinone A.
| Compound/Drug | Compound Class | In Vivo Model | Key Findings |
| Bis-indole Derivative | Bis-indole | Human tumor xenograft in mice (HL-60 leukemia) | Showed activity in the hollow fiber assay, leading to further in vivo xenograft studies.[1][2] |
| Terrequinone A | Bis-indolylquinone | Not specified in available literature | Described as an antitumor fungal metabolite.[3] |
| Doxorubicin | Anthracycline | Various (e.g., breast cancer xenografts) | Significant inhibition of tumor growth.[4][5] |
Note: The quantitative data for the bis-indole derivative's tumor growth inhibition in the xenograft model was not detailed in the available source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo evaluation of the bis-indole derivative and a general protocol for Doxorubicin.
In Vivo Xenograft Model for a Bis-Indole Derivative
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Cell Line: Human tumor cell line (e.g., HL-60 leukemia).
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
-
Treatment: Administration of the bis-indole derivative. The specific dosage and schedule were not detailed in the provided source.
-
Tumor Measurement: Regular measurement of tumor volume to assess the efficacy of the treatment.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
General In Vivo Xenograft Protocol for Doxorubicin
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Line: Human breast cancer cell lines (e.g., MCF-7).
-
Tumor Implantation: Subcutaneous injection of cancer cells into the mammary fat pad.
-
Treatment: Intravenous or intraperitoneal administration of Doxorubicin, typically in a cyclical regimen (e.g., once every 21 days).
-
Tumor Measurement: Caliper measurements of tumor dimensions to calculate tumor volume.
-
Monitoring: Regular monitoring of animal body weight and general health to assess toxicity.
-
Endpoint: Euthanasia and tumor excision for further analysis (e.g., histology, biomarker analysis) when tumors reach a specified volume or at the end of the study period.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by anti-cancer compounds is vital for drug development. While the specific signaling pathways targeted by the anti-tumor activity of many bis-indole alkaloids are not fully elucidated, this compound B is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Biosynthesis of Terrequinone A
Terrequinone A is an antitumor fungal metabolite whose biosynthesis has been characterized. The pathway involves the dimerization and bisprenylation of L-tryptophan.
General Workflow for In Vivo Anti-Tumor Studies
The evaluation of a compound's anti-tumor efficacy in vivo typically follows a standardized workflow to ensure reproducibility and reliability of the results.
References
- 1. Antitumor activity of bis-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bisprenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Mode of Semicochliodinol to HIV-1 Protease: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding mode of Semicochliodinol, a natural product inhibitor of HIV-1 protease, is presented here in comparison with established FDA-approved antiretroviral drugs. This guide offers researchers, scientists, and drug development professionals a comparative overview, supported by quantitative data and detailed experimental methodologies, to facilitate further investigation into novel HIV-1 protease inhibitors.
This compound, a metabolite isolated from the fungus Chrysosporium merdarium, has demonstrated inhibitory activity against HIV-1 protease with a reported IC50 value as low as 0.17 µM[1]. Molecular modeling studies suggest a binding mechanism involving hydrogen bonding between the dihydroxybenzoquinone moiety of the compound and the active-site aspartic acid residues (Asp25/Asp25') of the protease. The indole (B1671886) portions of the inhibitor are proposed to occupy the P2 and P2' pockets of the enzyme[1]. This guide provides a comparative context to this promising natural product by juxtaposing its inhibitory potential with that of several clinically approved HIV-1 protease inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants for this compound and a selection of FDA-approved HIV-1 protease inhibitors. It is important to note that these values are compiled from various studies and were determined under different experimental conditions; therefore, a direct comparison should be made with caution.
| Inhibitor | Type | Inhibition Constant |
| This compound | Natural Product | IC50: 0.17 µM[1] |
| Amprenavir | FDA-approved Drug | Ki: 135 pM[2] |
| Darunavir | FDA-approved Drug | Ki: 10 pM[2] |
| Tipranavir | FDA-approved Drug | Ki: 82 pM[2] |
| Indinavir | FDA-approved Drug | IC50: 0.69 - 5.0 ng/ml (serum-free)[3] |
| Lopinavir | FDA-approved Drug | IC50: 0.64 - 0.77 ng/ml (serum-free)[3] |
| Ritonavir | FDA-approved Drug | IC50: 3.0 - 5.0 ng/ml (serum-free)[3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of binding data, detailed methodologies for key experiments are outlined below.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 protease.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on resonance energy transfer)[4][5]
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[6]
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)[7]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted test compounds, positive control, and a vehicle control (solvent only) to their respective wells.
-
Add the HIV-1 protease solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for a defined period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value[8].
X-ray Crystallography for Binding Mode Determination
X-ray crystallography provides high-resolution structural information on the interaction between an inhibitor and HIV-1 protease.
Principle: A crystal of the HIV-1 protease in complex with the inhibitor is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, revealing the precise three-dimensional arrangement of atoms and the binding interactions.
General Protocol:
-
Protein Expression and Purification: Express and purify recombinant HIV-1 protease.
-
Crystallization: Co-crystallize the purified HIV-1 protease with the inhibitor of interest (e.g., this compound). This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain high-quality crystals.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray source. Collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the phases and calculate an electron density map. Build a model of the protein-inhibitor complex into the electron density and refine it to obtain the final structure.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Principle: A solution of the inhibitor is titrated into a solution of HIV-1 protease in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity and thermodynamics.
General Protocol:
-
Sample Preparation: Prepare solutions of purified HIV-1 protease and the inhibitor in the same buffer.
-
ITC Experiment: Fill the sample cell of the calorimeter with the protease solution and the injection syringe with the inhibitor solution.
-
Titration: Perform a series of injections of the inhibitor into the protease solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and n).
Visualizing the Experimental Workflow and Binding Logic
To further clarify the processes involved in confirming the binding mode of an inhibitor like this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for confirming the binding mode of a novel HIV-1 protease inhibitor.
Caption: Proposed binding logic of this compound to the active site of HIV-1 protease.
References
- 1. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Semicochliodinol and Asterriquinone D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of two fungal metabolites, Semicochliodinol and Asterriquinone (B1663379) D. Both compounds share a core bis-indolyl-dihydroxybenzoquinone structure, yet exhibit distinct biological activities. This document outlines their known biological targets, presents available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts.
Structural and Functional Overview
This compound and Asterriquinone D belong to the class of asterriquinones, characterized by a central 2,5-dihydroxy-1,4-benzoquinone (B104904) core substituted with two indole (B1671886) moieties. The variations in the substituents on the indole nitrogen atoms and the benzoquinone ring are key determinants of their biological specificity.
This compound A and B have been identified as inhibitors of HIV-1 protease and Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase[1]. This dual activity suggests their potential as lead compounds for both antiviral and anticancer therapies.
Asterriquinone D , on the other hand, is primarily investigated for its cytotoxic effects against various cancer cell lines. Its mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, potentially through the generation of reactive oxygen species (ROS).
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activities of this compound A/B and related asterriquinone compounds.
Table 1: Inhibitory Activity of this compound A and B
| Compound | Target | IC50 (µM) |
| This compound A/B | HIV-1 Protease | as low as 0.17[1] |
| This compound A/B | EGF-R Protein Tyrosine Kinase | 15 - 60[1] |
Table 2: Cytotoxic Activity of Asterriquinone Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3,6-bis(2-methylindol-3-yl)-2,5-dihydroxybenzoquinone | A549 (Human Lung Cancer) | 25 ± 2.0[2] |
| Asterriquinone Analogue 1 | A549 (Human Lung Cancer) | > 100 |
| Asterriquinone Analogue 2 | A549 (Human Lung Cancer) | 25 ± 2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the bioactivity data are provided below.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.10 M NaCl)
-
Test compounds (this compound A/B) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant HIV-1 protease to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm)[3].
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
EGFR Protein Tyrosine Kinase Inhibition Assay
This assay measures the inhibition of the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Test compounds (this compound A/B) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
To the wells of a microplate, add the EGFR enzyme and the kinase substrate.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Asterriquinone D) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Signaling Pathways
The distinct biological activities of this compound and Asterriquinone D can be attributed to their differential effects on cellular signaling pathways.
This compound: Inhibition of EGFR Downstream Signaling
This compound's inhibition of EGFR tyrosine kinase activity is expected to disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
References
- 1. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
Evaluating the Off-Target Effects of Novel Compounds in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of unintended molecular interactions, or "off-target" effects, is a critical step in the early stages of drug discovery and development. These interactions can lead to unforeseen toxicity or, in some cases, reveal new therapeutic opportunities (polypharmacology)[1]. This guide provides a comprehensive framework for evaluating the off-target profile of a novel small molecule, exemplified here as "Semicochliodinol," within cellular models. It outlines a multi-tiered strategy, integrating computational and experimental approaches to build a robust safety and selectivity profile.
A Multi-Pronged Strategy for Off-Target Evaluation
A thorough assessment of off-target effects should not rely on a single method but rather on an integrated approach that combines predictive in silico analysis with empirical in vitro validation. This strategy allows for the early identification of potential liabilities and a more informed selection of lead candidates.
An overview of this integrated workflow is presented below:
Caption: Integrated workflow for off-target effect evaluation.
Tier 1: In Silico Profiling
Before initiating wet-lab experiments, computational methods can provide a valuable preliminary assessment of a compound's potential off-targets. These approaches leverage large databases of known compound-target interactions and protein structures.
Key In Silico Methods:
-
Ligand-Based Approaches: These methods, such as Similarity Ensemble Approach (SEA) and SwissTargetPrediction, compare the 2D or 3D structure of the query compound (e.g., this compound) to a database of molecules with known targets.
-
Structure-Based Approaches: If the 3D structure of potential targets is known, molecular docking simulations can predict the binding affinity of the compound to these proteins.
-
Phenotype Matching: This approach connects the phenotypic effects of the compound to known drug-phenotype relationships to infer potential targets.
Data Presentation: The output of in silico analyses should be tabulated to clearly present predicted off-targets, the prediction method used, and the confidence score for each prediction.
Table 1: In Silico Off-Target Prediction for this compound
| Predicted Off-Target | Prediction Method | Confidence Score | Potential Biological Implication |
| Kinase X | SEA | High | Cell cycle regulation |
| GPCR Y | SwissTargetPrediction | Medium | Neurological signaling |
| Enzyme Z | Molecular Docking | Medium | Metabolic pathways |
Tier 2: In Vitro Profiling
The predictions from in silico analysis should be followed up with in vitro screening against panels of common off-target classes. This provides empirical data on the compound's interaction with a broad range of proteins.
Recommended In Vitro Panels:
-
Kinase Panels: Given that kinases are a frequent source of off-target effects, screening against a comprehensive kinase panel (e.g., >400 kinases) is highly recommended.
-
GPCR Panels: G-protein coupled receptors represent another major class of drug targets and off-targets.
-
Safety Pharmacology Panels: These panels typically include targets known to be associated with adverse drug reactions, such as the hERG channel, cytochrome P450 (CYP) enzymes, and various ion channels.
Data Presentation: The results from panel screens should be summarized in a table that allows for easy comparison of the inhibitory activity of the test compound against a known inhibitor (control).
Table 2: In Vitro Off-Target Screening of this compound (10 µM)
| Target | This compound (% Inhibition) | Control Compound (% Inhibition) | Target Class |
| Kinase A | 5% | 95% (Staurosporine) | Kinase |
| Kinase X | 85% | 98% (Specific Inhibitor) | Kinase |
| GPCR B | 2% | 92% (Antagonist Y) | GPCR |
| hERG Channel | 10% | 88% (Astemizole) | Ion Channel |
Tier 3: Cellular and Phenotypic Assays
Observing the effects of a compound in a cellular context provides a more physiologically relevant understanding of its off-target profile.
Key Cellular Assays:
-
High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell viability, mitochondrial function, apoptosis) in response to compound treatment, providing a phenotypic fingerprint of the compound's effects[2].
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly observe the engagement of a compound with its target(s) in intact cells by measuring changes in protein thermal stability.
-
Proteome-wide Profiling: Techniques like proteome arrays can identify protein binding partners of a compound across the entire proteome, offering an unbiased view of potential off-targets[3].
-
Transcriptomic and Proteomic Analysis: Measuring changes in gene and protein expression (e.g., via RNA-seq or mass spectrometry) after compound treatment can reveal which signaling pathways are perturbed, offering clues to both on- and off-target effects.
Caption: Cellular assay workflow for off-target identification.
Data Presentation: Cellular assay data can be effectively presented in a heatmap to visualize the phenotypic fingerprint of the test compound compared to controls.
Table 3: Phenotypic Profiling of this compound
| Cellular Parameter | This compound (EC50, µM) | Control Compound A (EC50, µM) | Control Compound B (EC50, µM) |
| Cell Viability | 15 | 12 | > 50 |
| Apoptosis (Caspase-3) | 20 | 18 | > 50 |
| Mitochondrial Membrane Potential | 18 | 16 | > 50 |
| DNA Damage (γH2AX) | > 50 | > 50 | 5 |
Tier 4: Mechanism Deconvolution and Validation
The final step is to validate the identified off-targets and understand their contribution to the compound's overall cellular effect.
Key Validation Techniques:
-
CRISPR-Cas9 Gene Editing: Knocking out or knocking down a putative off-target gene can determine if its absence alters the cellular response to the compound, thereby confirming a functional interaction[4][5].
-
Metabolomic Profiling: Analyzing changes in the cellular metabolome can provide insights into which metabolic pathways are affected by the compound, helping to elucidate the mechanism of off-target effects[6].
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Plate cells at an appropriate density and grow to ~80% confluency.
-
Compound Treatment: Treat cells with this compound or a vehicle control for a specified time.
-
Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate soluble and precipitated proteins by centrifugation. Quantify the amount of the protein of interest in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 2: CRISPR-Cas9 Knockout for Off-Target Validation
-
gRNA Design: Design and clone guide RNAs targeting the putative off-target gene.
-
Transfection: Transfect cells with a Cas9 nuclease and the gRNA expression vector.
-
Selection: Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
Validation of Knockout: Confirm the knockout of the target gene by Western blotting or sequencing.
-
Compound Treatment: Treat the knockout cells and wild-type control cells with a dose range of this compound.
-
Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell viability) to determine if the knockout cells show altered sensitivity to the compound.
Conclusion
A systematic and multi-tiered approach is essential for the comprehensive evaluation of the off-target effects of novel compounds like this compound. By integrating in silico prediction with in vitro screening and cellular validation, researchers can build a detailed off-target profile. This not only aids in the identification of potential safety liabilities but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Semicochliodinol and terrequinone A bioactivity
In the dynamic field of drug discovery, researchers are in a constant search for novel compounds with potent and selective biological activities. Among the myriad of natural products, the bis-indolylquinone class of fungal metabolites has emerged as a promising source of therapeutic leads. This guide provides a detailed head-to-head comparison of the bioactivities of two notable members of this class: Semicochliodinol and Terrequinone A. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these compounds.
Quantitative Bioactivity Profile
To facilitate a direct comparison of the potency of this compound A and Terrequinone A, the following tables summarize their reported inhibitory concentrations (IC50) against various biological targets.
Table 1: Bioactivity of this compound A
| Target | Bioactivity | IC50 Value |
| HIV-1 Protease | Antiviral | As low as 0.17 µM[1][2] |
| Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine Kinase | Anticancer | 15 to 60 µM[1][2] |
Table 2: Bioactivity of Terrequinone A
| Target/Cell Line | Bioactivity | IC50 Value |
| Antitumor Activity | Anticancer | Specific IC50 values against a comprehensive panel of cancer cell lines are not readily available in the public domain. However, its antitumor activity has been established.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of these findings. Below are methodologies for the key bioassays cited.
HIV-1 Protease Inhibition Assay
This assay is designed to measure the inhibition of HIV-1 protease activity by a test compound. A common method is a fluorometric assay.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound A) in a suitable solvent like DMSO.
-
Dilute the recombinant HIV-1 protease and the fluorogenic substrate in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl).[4]
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound at various concentrations. Include a positive control (a known HIV-1 protease inhibitor like Pepstatin A) and a negative control (solvent only).
-
Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR. A common method is the ADP-Glo™ Kinase Assay.
Principle: This luminescent kinase assay measures the amount of ADP produced from a kinase reaction. The remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound A) in DMSO.
-
Prepare solutions of recombinant human EGFR enzyme, the substrate (e.g., a synthetic poly(Glu, Tyr) peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[5]
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the EGFR enzyme solution to each well.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.[5]
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for their development as therapeutic agents.
This compound A: Targeting EGFR Signaling
This compound A's inhibition of EGFR tyrosine kinase suggests its interference with the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bisprenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Semicochliodinol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling of Semicochliodinol Waste
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a bisindole alkaloid with biological activity, requires careful handling and disposal to mitigate potential hazards.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound waste, ensuring compliance with general laboratory safety standards.
Waste Characterization and Hazard Assessment
Key Hazard Considerations:
-
Toxicity: Due to its biological activity, this compound should be presumed to be toxic.
-
Environmental Hazard: Discharge into the environment should be avoided to prevent potential ecological impact.
Required Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: Use a fume hood when handling powders or creating solutions to avoid inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound waste in a laboratory setting.
Step 1: Segregation of Waste
-
Isolate this compound waste from other waste streams.
-
Do not mix with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents or strong acids.
-
Keep solid and liquid waste in separate, designated containers.
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred for aqueous waste, while glass may be suitable for solvents.
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazard(s) (e.g., "Toxic")
-
The date waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Volume Limits: Do not overfill the container; leave at least one inch of headspace to allow for expansion. Adhere to the maximum accumulation volumes for your facility's SAA (typically up to 55 gallons, but much less for acutely toxic wastes).
Step 4: Arranging for Disposal
-
Contact EH&S: Once the container is full or has been in accumulation for the maximum allowable time (often up to one year, provided volume limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms, providing accurate information about the contents of the container.
Prohibited Disposal Methods:
-
Drain Disposal: NEVER pour this compound waste down the drain.
-
Trash Disposal: Do not dispose of this compound waste in the regular trash.
-
Evaporation: Do not allow this compound waste to evaporate in a fume hood as a means of disposal.
Quantitative Data Summary for Chemical Waste Storage
| Parameter | Guideline | Citation |
| Maximum SAA Volume | 55 gallons of hazardous waste | |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | |
| Container Headspace | Minimum of 1 inch | |
| Maximum Accumulation Time | Up to 12 months (if volume limits are not exceeded) | |
| Time to Removal (Full Container) | Within 3 calendar days |
Experimental Protocols
As this document provides disposal guidance rather than reporting experimental results, there are no experimental protocols to detail. The procedures outlined are based on established safety guidelines for the management of laboratory chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Semicochliodinol
For Immediate Implementation: A Guide to Personal Protective Equipment, Operational Procedures, and Disposal of Semicochliodinol.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, disposable.[1] Ensure a proper fit.[1] | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or shielded safety glasses.[2] Non-vented goggles are recommended for mold cleanup.[3] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Respirator | N95 or higher-rated respirator (e.g., P-100).[1] | Filters airborne particles and prevents inhalation of the compound. |
| Body Protection | Lab Coat/Coveralls | Long-sleeved lab coat. For larger quantities or risk of significant contamination, disposable coveralls are recommended. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Work within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood to avoid generating dust.
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
3. Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent or cleaning agent.
-
Wipe down the work surface in the fume hood.
-
Carefully remove and dispose of all disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable lab coats, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
